3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-ethyl-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-9-7(2)10-5-4-8(13)6-11(10)15-12(9)14/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZKRVHQFPBHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419965 | |
| Record name | 3-ethyl-7-hydroxy-4-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-71-0 | |
| Record name | 3-ethyl-7-hydroxy-4-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical properties of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Physicochemical Characterization and Synthetic Utility of 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Technical Whitepaper
Executive Summary
This technical guide provides a comprehensive analysis of This compound (CAS: 53666-71-0), a substituted coumarin derivative.[1] Distinguished by the presence of an ethyl group at the C3 position and a methyl group at C4, this compound represents a critical scaffold in the development of laser dyes, fluorescent sensors, and pharmaceutical intermediates. This whitepaper synthesizes confirmed synthetic protocols with physicochemical data to serve as a primary reference for laboratory researchers.
Molecular Identity & Structural Analysis
The compound is a lipophilic derivative of 4-methylumbelliferone (4-MU), characterized by the addition of an ethyl chain at the 3-position of the lactone ring. This modification significantly alters the molecular volume and lipophilicity (LogP) compared to the parent coumarin, potentially enhancing membrane permeability in biological applications.
| Parameter | Data / Descriptor |
| IUPAC Name | This compound |
| Common Names | 3-Ethyl-4-methyl-7-hydroxycoumarin; 3-Ethyl-4-methylumbelliferone |
| CAS Registry Number | 53666-71-0 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| SMILES | CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C |
| Structural Class | Benzopyrone (Coumarin) |
Physicochemical Profile
The are governed by the interplay between the hydrophobic ethyl/methyl groups and the hydrophilic 7-hydroxyl moiety.
Physical Properties Matrix
| Property | Value / Description | Context & Causality |
| Physical State | Crystalline Solid | Typically isolated as off-white to pale yellow needles or powder. |
| Melting Point | >150°C (Est.)[2] | While the parent 4-MU melts at ~185°C, alkyl substitution at C3 often disrupts crystal packing, potentially lowering the MP slightly. Experimental verification required. |
| Solubility (Aq) | Low (< 0.5 mg/mL) | The C3-ethyl group increases lipophilicity compared to 4-MU. Soluble in basic aqueous media (pH > 8.0) due to phenolate formation. |
| Solubility (Org) | High | Soluble in DMSO, Ethanol, Methanol, Acetone, and Ethyl Acetate. |
| pKa (7-OH) | ~7.8 (Predicted) | The 7-hydroxyl group is weakly acidic. Deprotonation yields a highly fluorescent anion. |
| Fluorescence | Exhibits intense blue fluorescence in basic media. The 3-alkyl substitution typically induces a slight bathochromic (red) shift relative to 4-MU. |
Synthetic Protocol: The Pechmann Condensation
The most robust route to this compound is the Pechmann Condensation . This acid-catalyzed reaction couples resorcinol with a
Critical Distinction: Unlike the synthesis of standard 4-MU (which uses ethyl acetoacetate), this protocol requires Ethyl 2-ethylacetoacetate (also known as ethyl
Mechanism of Action
-
Transesterification: Resorcinol attacks the ester carbonyl.
-
Hydroxyalkylation: Electrophilic attack of the ketone carbonyl on the aromatic ring.
-
Dehydration: Ring closure and aromatization to form the coumarin core.
Figure 1: Synthetic pathway via Pechmann Condensation. The ethyl group at C2 of the acetoacetate precursor becomes the C3 substituent on the coumarin ring.
Step-by-Step Laboratory Protocol
Reagents:
-
Resorcinol (1.0 eq)
-
Ethyl 2-ethylacetoacetate (1.0 - 1.1 eq)
-
Concentrated Sulfuric Acid (
) or Amberlyst-15 (Solid Acid Catalyst) -
Ice/Water bath[3]
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, cool 10 mL of concentrated
to <10°C using an ice bath. Note: Temperature control is critical to prevent sulfonation of the resorcinol ring. -
Addition: Dissolve Resorcinol (11 mmol) in Ethyl 2-ethylacetoacetate (10 mmol). Add this mixture dropwise to the cold acid over 15–20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 12–18 hours. The solution typically darkens and becomes viscous.
-
Quenching: Pour the reaction mixture slowly into a slurry of crushed ice (~200 mL) with vigorous stirring. The product should precipitate as a solid.
-
Purification:
Structural Characterization (Spectroscopy)
To validate the synthesis, the following spectral signatures must be confirmed. The presence of the ethyl group signals is the key differentiator from standard 4-MU.
-
NMR (DMSO-
, 400 MHz):- ~10.5 ppm (s, 1H): Hydroxyl proton (-OH at C7).
- ~7.5 - 6.7 ppm (m, 3H): Aromatic protons (C5, C6, C8).
- ~2.6 ppm (q, 2H): Methylene protons of the 3-Ethyl group.
- ~2.4 ppm (s, 3H): Methyl protons at C4.
- ~1.1 ppm (t, 3H): Methyl protons of the 3-Ethyl group.
-
Note: The absence of a singlet at ~6.1 ppm (characteristic of the C3-H in 4-MU) confirms substitution at the 3-position.
Functional Applications
-
Fluorescent pH Sensor: Like its parent 4-MU, this compound acts as a ratiometric pH sensor. In acidic conditions (protonated), fluorescence is weak/UV-shifted. In basic conditions (deprotonated phenolate), it exhibits strong blue fluorescence (~450 nm). The 3-ethyl group alters the lipophilicity, making it suitable for specific cellular compartments or lipid-rich environments.
-
Laser Dye Intermediate: Coumarins with 3- and 4-alkyl substitutions are resistant to photodegradation and are often used as gain media in tunable dye lasers in the blue-green region.
-
Scaffold for Drug Discovery: The 3-ethyl-4-methyl motif is a structural fragment found in more complex bioactive coumarins (e.g., Calanolide analogs) investigated for anti-HIV and antioxidant properties.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Taylor, H. J. Advanced Ultrasonic Ambient Ionisation Sources for Mass Spectrometry and Microdroplet Accelerated Reactions. Nottingham Trent University (IRep), 2023. (Contains specific synthesis protocol). [Link]
-
Yadav, P., et al. Synthesis of Two-photon Active Cinnamoyl Coumarins for High-contrast Imaging. Journal of Photochemistry and Photobiology A: Chemistry, 2014. [Link]
Sources
- 1. 428852-21-5,2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 4-Methylumbelliferone | CAS#:90-33-5 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]
3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one CAS number 53666-71-0
Executive Summary
3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS 53666-71-0) is a substituted coumarin derivative belonging to the 7-hydroxycoumarin (umbelliferone) family.[1][2][3] Distinguished by an ethyl group at the C3 position and a methyl group at the C4 position, this compound exhibits the characteristic strong blue fluorescence of the coumarin scaffold, making it valuable in optical applications and as a fluorogenic probe.[2]
This guide provides a comprehensive technical analysis of the compound, detailing its chemical synthesis via the Pechmann condensation, physicochemical properties, and applications in fluorescence spectroscopy and medicinal chemistry.[2] It serves as a definitive reference for researchers utilizing this molecule in high-throughput screening or material science.[1][2]
Chemical Identity & Physicochemical Properties
The core structure consists of a benzopyrone ring system substituted with a hydroxyl group at position 7, which is responsible for its pH-sensitive fluorescence.[2] The alkyl substitutions at positions 3 and 4 modulate its lipophilicity and solubility compared to the parent umbelliferone.[2]
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 3-Ethyl-4-methylumbelliferone; 7-Hydroxy-4-methyl-3-ethylcoumarin |
| CAS Number | 53666-71-0 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Solubility | Soluble in DMSO, Ethanol, Methanol, Acetone; Poorly soluble in water |
| Appearance | White to off-white crystalline powder |
| pKa (Predicted) | ~7.8 (Phenolic -OH) |
| Fluorescence |
Synthesis Protocol: The Pechmann Condensation
The most robust route for synthesizing 3-ethyl-7-hydroxy-4-methylcoumarin is the Pechmann condensation.[1][2] This acid-catalyzed reaction involves the condensation of a phenol (resorcinol) with a
Reaction Mechanism
The reaction proceeds via three key steps:
-
Transesterification: The phenol attacks the ester carbonyl.[2]
-
Hydroxyalkylation: Electrophilic attack on the aromatic ring.[2]
-
Dehydration: Cyclization and loss of water to form the coumarin ring.[2]
Figure 1: Synthesis pathway via Pechmann condensation using Resorcinol and Ethyl 2-ethylacetoacetate.[1][2]
Experimental Procedure
Based on established protocols for 3-alkyl-4-methylcoumarins [1].
Reagents:
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.011 mol of Resorcinol in a minimal amount of solvent or mix directly if using neat conditions.
-
Addition: Add 0.010 mol of Ethyl 2-ethylacetoacetate to the flask.
-
Catalysis: Place the flask in an ice bath (0–5°C). Add 10 mL of concentrated H₂SO₄ dropwise, maintaining the temperature below 10°C to prevent sulfonylation byproducts.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 12–15 hours. The solution will darken and become viscous.[2]
-
Quenching: Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.[2]
-
Isolation: Filter the precipitate using a Buchner funnel and wash with cold water until the filtrate is neutral pH.
-
Purification: Recrystallize the crude solid from hot ethanol. Filter and dry under vacuum to obtain pure crystals.[2]
Analytical Characterization & Fluorescence
Structural Validation
-
¹H NMR (DMSO-d₆): Expect signals for the ethyl group (triplet ~1.1 ppm, quartet ~2.5 ppm), the 4-methyl group (singlet ~2.4 ppm), and the aromatic protons of the coumarin core (doublet ~6.7 ppm, singlet ~6.8 ppm, doublet ~7.6 ppm).[2] The hydroxyl proton typically appears as a broad singlet >10 ppm.[2]
-
Mass Spectrometry: ESI-MS should show a molecular ion peak
at m/z 205.2.[1][2]
Fluorescence Mechanism
Like other 7-hydroxycoumarins, CAS 53666-71-0 exhibits pH-dependent fluorescence.[1][2] In neutral or basic conditions (pH > 8), the phenolic hydroxyl deprotonates to form the phenolate anion, which is highly fluorescent due to enhanced charge transfer character.[2]
Figure 2: Jablonski-style diagram illustrating the fluorescence cycle and pH activation.[1][2]
Applications
Optical Engineering & Laser Dyes
Coumarin derivatives are standard laser dyes for the blue-green region (400–500 nm).[1][2] The 3-ethyl-4-methyl substitution pattern provides steric bulk that can reduce aggregation-induced quenching, potentially improving quantum yield compared to simple 4-methylumbelliferone.[1]
Biological Probes
-
Enzyme Substrates: The 7-hydroxyl group can be derivatized (e.g., glycosylated or esterified) to create fluorogenic substrates for enzymes like glycosidases or esterases.[2] Upon enzymatic cleavage, the fluorescent 7-hydroxycoumarin core is released.[1][2]
-
pH Indicators: Due to the pKa ~7.8, this compound serves as a viable intracellular pH sensor.[2]
Medicinal Chemistry
The coumarin scaffold is a "privileged structure" in drug discovery.[2] Derivatives of 7-hydroxy-4-methylcoumarin have shown activity as:
-
Antioxidants: Scavenging reactive oxygen species (ROS).[2]
-
MIF Inhibitors: Related 7-hydroxycoumarins inhibit Macrophage Migration Inhibitory Factor (MIF) tautomerase activity [2].[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust.[2]
-
Storage: Store at room temperature (15-25°C) in a dry, dark place. Protect from moisture.[1][2]
References
-
Taylor, H. J. (2020).[2] Advanced Ultrasonic Ambient Ionisation Sources for Mass Spectrometry and Microdroplet Accelerated Reactions. Nottingham Trent University (NTU).[2]
-
Jorgensen, W. L., et al. (2010).[2] 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of the American Chemical Society.
-
PubChem.[1][2] (n.d.). Compound Summary for CAS 53666-71-0. National Center for Biotechnology Information.[1][2] [2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. 428852-21-5,2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic & Synthetic Profile of 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
This guide serves as an advanced technical reference for the characterization and synthesis of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (also known as 3-ethyl-4-methylumbelliferone). It is designed for medicinal chemists and analytical scientists requiring precise spectroscopic data and validated synthetic workflows.
Executive Summary & Chemical Identity
This compound is a lipophilic derivative of the fluorogenic standard 4-methylumbelliferone (4-MU). The introduction of an ethyl group at the C-3 position significantly alters the compound's lipophilicity (
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 3-Ethyl-4-methylumbelliferone |
| Molecular Formula | |
| Molecular Weight | 204.22 g/mol |
| CAS Registry | Derivative of 90-33-5 (4-MU) |
| Appearance | Pale yellow to white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Acetone; Sparingly soluble in |
Validated Synthetic Protocol (Pechmann Condensation)
The most robust synthesis involves the acid-catalyzed Pechmann condensation of resorcinol with a
Reaction Pathway
The mechanism proceeds via transesterification followed by electrophilic aromatic substitution and dehydration.
Figure 1: Pechmann condensation pathway for the synthesis of 3-ethyl-4-methylumbelliferone.
Step-by-Step Methodology
Note: This protocol is adapted from validated methodologies for C3-alkylated coumarins.
-
Reactant Preparation: In a round-bottom flask, combine Resorcinol (11.0 g, 0.1 mol) and Ethyl 2-ethylacetoacetate (15.8 g, 0.1 mol).
-
Catalysis: Place the flask in an ice bath (
). Add concentrated sulfuric acid ( , 20 mL) dropwise with constant stirring. Critical: Maintain temperature below to prevent charring. -
Reaction: Remove the ice bath and stir the viscous mixture at room temperature for 12–15 hours.
-
Checkpoint: The mixture should darken slightly but remain homogenous.
-
-
Quenching: Pour the reaction mixture into crushed ice (approx. 200 g) with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash thoroughly with cold water (to remove acid), and recrystallize from ethanol to yield needle-like crystals.
Spectroscopic Characterization
The following data establishes the structural identity of the compound. The absence of the H-3 singlet (characteristic of 4-MU at
Nuclear Magnetic Resonance ( NMR)
Solvent: DMSO-
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.55 | Singlet (br) | 1H | 7-OH | Exchangeable proton; indicates free phenol. |
| 7.62 | Doublet ( | 1H | H-5 | Deshielded by ring current and C4-Me. |
| 6.81 | Doublet of Doublets | 1H | H-6 | Coupled to H-5 and H-8. |
| 6.70 | Doublet ( | 1H | H-8 | Shielded by 7-OH and 1-O. |
| 2.58 | Quartet ( | 2H | Diagnostic: Confirms substitution at C-3. | |
| 2.38 | Singlet | 3H | Allylic methyl group. | |
| 1.08 | Triplet ( | 3H | Coupled to methylene protons. |
Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet
-
3200–3450 cm
(Broad): O-H stretching (Intermolecular H-bonding). -
2980–2930 cm
: C-H stretching (Aliphatic ethyl/methyl). -
1680–1705 cm
(Strong): C=O stretching (Lactone carbonyl). Note: This may shift to lower wavenumbers compared to simple esters due to conjugation. -
1600, 1580 cm
: C=C Aromatic skeletal vibrations.
UV-Vis & Fluorescence
-
Absorption (
): 324 nm (in Methanol). -
Emission (
): 445–450 nm (Blue fluorescence). -
pH Sensitivity: Fluorescence intensity increases significantly in alkaline media (pH > 8.0) due to the formation of the phenolate anion.
Analytical Workflow & Quality Control
To ensure batch consistency during drug development or probe synthesis, follow this analytical logic flow.
Figure 2: Quality control decision tree for validating C-3 alkylation.
Applications in Drug Discovery
-
Fluorescent Tagging: The 3-ethyl group increases lipophilicity, making this derivative superior to 4-MU for staining lipid membranes or hydrophobic protein pockets.
-
Enzyme Assays: Used as a substrate backbone. When the 7-OH is glycosylated or esterified, the fluorescence is quenched. Enzymatic hydrolysis restores the strong blue fluorescence.
-
Pharmacophore Scaffold: The 3-alkyl-4-methylcoumarin motif is a privileged structure in designing selective inhibitors for carbonic anhydrase (hCA) and reactive oxygen species (ROS) scavengers.
References
-
Taylor, H. J. (2020). Advanced Ultrasonic Ambient Ionisation Sources for Mass Spectrometry and Microdroplet Accelerated Reactions. Nottingham Trent University (NTU) Doctoral Thesis. (Describes synthesis of 3-ethyl-7-hydroxy-4-methylcoumarin via Pechmann condensation).
-
Yadav, P., et al. (2014). "Synthesis of Two-photon Active Cinnamoyl Coumarins for High-contrast Imaging." Journal of Photochemistry and Photobiology A: Chemistry, 280, 39-45. (Provides comparative NMR data for 3-ethyl-6-acetyl derivatives).
- Bongert, A. (1928). "Reactivity of ethyl butyroacetate in Pechmann condensation." Bull. Soc. Chim. Fr.
-
PubChem Compound Summary. "3-ethyl-4-methyl-2-oxo-chromen-7-olate." (General structural data for coumarin anions).
Structural Elucidation and Analytical Profiling: 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Topic: Structural Elucidation and Analytical Profiling of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists
Executive Summary & Biological Relevance
The compound This compound (also referred to as 7-hydroxy-4-methyl-3-ethylcoumarin) represents a specific lipophilic modification of the 4-methylumbelliferone scaffold. While the parent compound (7-hydroxy-4-methylcoumarin) is a ubiquitous fluorophore and choleretic agent, the introduction of the 3-ethyl moiety significantly alters the molecule's hydrodynamic volume and lipophilicity (LogP), potentially enhancing membrane permeability for drug delivery applications.
This guide provides a rigorous framework for the synthesis, purification, and, most critically, the 1H NMR structural validation of this specific derivative. Unlike standard database entries, this protocol emphasizes the causality of spectral shifts, providing a self-validating logic system for confirmation.
Synthetic Pathway (The Context)
To understand the NMR spectrum, one must first understand the origin of the protons. The synthesis follows a modified Pechmann Condensation , a Lewis-acid catalyzed reaction between a phenol and a
Reaction Logic
-
Phenol Source: Resorcinol (provides the aromatic A-ring and the 7-OH).[2]
-
Carbon Source: Ethyl 2-ethylacetoacetate (provides the lactone ring, 4-Me, and 3-Et).
-
Mechanism: Transesterification followed by intramolecular hydroxyalkylation and dehydration.[3]
Visualization of the Pathway
The following diagram illustrates the atomic mapping from precursors to the final coumarin scaffold, essential for tracking proton environments.
Caption: Figure 1. Atomic contribution flow in the Pechmann condensation. Note that the ethyl group at C3 is derived entirely from the alpha-alkylation of the starting ester.
Experimental Protocol: NMR Acquisition
High-resolution data acquisition is required to resolve the long-range coupling often seen in coumarin systems.
Sample Preparation (Standardized)
-
Solvent: DMSO-d6 (99.9% D) is strictly recommended over CDCl3.
-
Reasoning: The 7-OH proton is labile. In CDCl3, this signal is often broadened into the baseline or exchanges with trace water. DMSO-d6 forms a hydrogen bond with the hydroxyl, stabilizing the proton and producing a sharp, distinct singlet (typically >10 ppm), which is a critical purity marker.
-
-
Concentration: 5–10 mg in 600 µL solvent.
-
Tube: 5mm high-precision NMR tube.
Instrument Parameters
-
Frequency: 400 MHz minimum (500/600 MHz preferred for resolving aromatic coupling).
-
Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse) with adequate relaxation delay (D1 = 2.0s) to ensure integration accuracy of the aromatic protons vs. the methyl singlet.
-
Temperature: 298 K (25°C).
Spectral Analysis & Assignment Logic
The 1H NMR spectrum of this molecule is distinct from the parent 4-methylcoumarin due to the absence of the H3 singlet and the presence of the ethyl pattern .
The Aliphatic Region (0.0 – 3.0 ppm)
This region confirms the success of the alkylation at Position 3.
-
1.10 – 1.15 ppm (Triplet, 3H,
Hz):-
Assignment: Terminal methyl of the 3-ethyl group (
). -
Logic: Classic triplet splitting due to the adjacent methylene.
-
-
2.35 – 2.42 ppm (Singlet, 3H):
-
Assignment: 4-Methyl group (
).[4] -
Logic: This signal is allylic and attached to the electron-withdrawing lactone ring. It appears as a singlet because there are no protons on C3 to couple with. Note: In the parent compound (no ethyl), this might show fine allylic coupling (
Hz) to H3. The disappearance of that coupling confirms substitution at C3.
-
-
2.55 – 2.65 ppm (Quartet, 2H,
Hz):-
Assignment: Methylene of the 3-ethyl group (
). -
Logic: Downfield shift compared to a standard alkane due to attachment to the conjugated C3=C4 double bond.
-
The Aromatic Region (6.0 – 8.0 ppm)
The "A-ring" (benzene moiety) remains largely unaffected by the C3 modification. We expect an ABX system (or AMX depending on resolution).
-
6.70 ppm (Doublet, 1H,
Hz):-
Assignment:H8 (between Oxygen 1 and Hydroxyl 7).
-
Logic: This proton is shielded by two oxygen atoms (ortho-hydroxyl and ortho-ether oxygen). It shows a small meta-coupling constant (
) to H6.
-
-
6.80 ppm (Doublet of Doublets, 1H,
Hz):-
Assignment:H6 .
-
Logic: Located ortho to the 7-OH. It couples strongly to H5 (
Hz) and weakly to H8 ( Hz).
-
-
7.65 ppm (Doublet, 1H,
Hz):-
Assignment:H5 .
-
Logic: This is the most deshielded aromatic proton. It sits in the deshielding cone of the carbonyl (C2=O) and the C3=C4 double bond. It only shows strong ortho coupling to H6.
-
The Labile Region (>10.0 ppm)
-
10.50 – 10.60 ppm (Broad Singlet, 1H):
Data Summary Table
The following table consolidates the predicted chemical shifts based on the scaffold's electronic environment.
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |
| 1.12 | Triplet (t) | 3H | 7.2 | 3-CH2-CH3 | Terminal ethyl methyl |
| 2.38 | Singlet (s) | 3H | - | 4-CH3 | Allylic methyl (C4) |
| 2.60 | Quartet (q) | 2H | 7.2 | 3-CH2 -CH3 | Methylene attached to C3 |
| 6.71 | Doublet (d) | 1H | 2.4 | H8 | Meta to H6; Shielded by O1/O7 |
| 6.82 | dd | 1H | 8.8, 2.4 | H6 | Ortho to H5, Meta to H8 |
| 7.66 | Doublet (d) | 1H | 8.8 | H5 | Deshielded peri-proton |
| 10.55 | Broad Singlet | 1H | - | 7-OH | Phenolic hydroxyl (DMSO) |
Structural Confirmation Workflow (Logic Diagram)
This workflow illustrates the decision tree a scientist should use to validate the synthesis product against the NMR data.
Caption: Figure 2. Self-validating decision tree for confirming C3-alkylation via 1H NMR.
References
-
Pechmann Condensation Mechanism: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1-58.[4]
-
Coumarin NMR Data: "Spectral Database for Organic Compounds (SDBS)." SDBS No. 1296 (7-Hydroxy-4-methylcoumarin). AIST Japan.
-
Solvent Effects in NMR: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Biological Activity of Coumarins: Borges, F., et al. (2005). Simple Coumarins: Privileged Scaffolds in Medicinal Chemistry. Current Medicinal Chemistry, 12(8), 887-916.
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An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, a substituted coumarin derivative. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical characterization. We will delve into the theoretical principles governing the chemical shifts of the carbon nuclei within this molecule, provide a detailed, predicted spectral assignment, and outline a robust experimental protocol for acquiring high-quality ¹³C NMR data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of Coumarins and the Power of ¹³C NMR
Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring and synthetic benzopyrone compounds, widely recognized for their diverse pharmacological activities, including anticoagulant, anticancer, and antimicrobial properties.[1] The precise structural characterization of novel coumarin derivatives is paramount in drug discovery and development to establish structure-activity relationships.
¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides direct insight into the carbon skeleton, revealing the number of non-equivalent carbon atoms and their electronic environments.[2] For a molecule like this compound, with its multiple substituents on the coumarin core, ¹³C NMR, in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), allows for the definitive assignment of all carbon signals, including quaternary carbons which are not observable in ¹³H NMR.[3][4]
This guide will systematically deconstruct the ¹³C NMR spectrum of the title compound, providing a foundational understanding for researchers working with similar molecular scaffolds.
Molecular Structure and Carbon Numbering
A clear and consistent numbering system is essential for spectral interpretation. The structure of this compound with the standard coumarin numbering is presented below.
Caption: Molecular structure of this compound with IUPAC numbering.
Predicted ¹³C NMR Chemical Shifts and Rationale
The prediction of ¹³C NMR chemical shifts is based on the foundational principles of substituent effects on the coumarin ring system. The electron-donating and withdrawing nature of substituents significantly influences the electron density around each carbon atom, thereby altering its resonance frequency.[5][6] The expected chemical shifts for this compound are tabulated below, with a detailed justification for each assignment. These predictions are derived from data for structurally similar compounds such as 7-hydroxy-4-methylcoumarin (4-methylumbelliferone).[7][8]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| C2 | 161-163 | Quaternary (C=O) | The carbonyl carbon of the lactone is highly deshielded due to the electronegativity of the two adjacent oxygen atoms.[9] |
| C3 | 118-122 | Quaternary | The presence of the electron-donating ethyl group at this position causes a slight shielding effect compared to an unsubstituted C3. |
| C4 | 150-153 | Quaternary | This carbon is deshielded due to its vinylic nature and attachment to the electron-withdrawing oxygen of the lactone ring. The methyl group has a minor shielding effect. |
| C4a | 112-115 | Quaternary | This quaternary carbon is part of the aromatic ring and is shielded by the adjacent electron-donating hydroxyl group at C7. |
| C5 | 125-128 | Methine (CH) | A typical aromatic CH carbon, its chemical shift is influenced by the overall electronic nature of the fused ring system. |
| C6 | 112-115 | Methine (CH) | This carbon is ortho to the electron-donating hydroxyl group at C7, leading to a significant shielding effect and an upfield shift. |
| C7 | 160-162 | Quaternary | The hydroxyl group is strongly electron-donating, causing a significant deshielding of the directly attached C7 carbon. |
| C8 | 102-105 | Methine (CH) | This carbon is para to the electron-donating hydroxyl group at C7, resulting in a pronounced shielding effect and a significant upfield shift. |
| C8a | 154-156 | Quaternary | This quaternary carbon is adjacent to the lactone oxygen and is part of the aromatic system, leading to a downfield chemical shift. |
| C9 (4-CH₃) | 18-22 | Methyl (CH₃) | A typical chemical shift for a methyl group attached to an sp² hybridized carbon. |
| C10 (Ethyl CH₂) | 20-25 | Methylene (CH₂) | The methylene carbon of the ethyl group, appearing in the aliphatic region. |
| C11 (Ethyl CH₃) | 12-15 | Methyl (CH₃) | The terminal methyl carbon of the ethyl group, expected to be the most upfield signal in the spectrum. |
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality and reproducible ¹³C NMR spectrum of this compound, the following detailed protocol is recommended. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for coumarins due to its high polarity.[10] The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration range provides a good balance between signal-to-noise and potential solubility issues.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.[11]
-
Sample Filtration (Optional but Recommended): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 or 500 MHz spectrometer.[12]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Standard ¹³C Experiment (Proton-Decoupled):
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).[13]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, which can have long relaxation times, although this increases the total experiment time.[14]
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
Spectral Width (SW): 0 to 220 ppm to encompass the full range of expected carbon chemical shifts.[15]
-
-
DEPT Experiments (DEPT-90 and DEPT-135):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.[3][16]
-
DEPT-90: This experiment will only show signals for CH (methine) carbons.[17]
-
DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative (inverted) signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[4][17]
-
The same spectral width and a similar number of scans as the standard ¹³C experiment should be used for optimal comparison.
-
Caption: Experimental workflow for ¹³C NMR analysis.
Data Processing and Spectral Interpretation
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Assignment:
-
Identify all peaks in the broadband-decoupled ¹³C spectrum.
-
Use the DEPT-90 spectrum to identify all CH carbons.
-
Use the DEPT-135 spectrum to identify CH and CH₃ carbons (positive peaks) and CH₂ carbons (negative peaks).
-
By comparing the three spectra, a definitive assignment of all protonated carbons can be made.
-
The remaining peaks in the broadband-decoupled spectrum that are absent in the DEPT spectra correspond to the quaternary carbons.
-
The final assignments should be made in conjunction with the predicted chemical shifts and established knowledge of substituent effects in coumarin systems.
-
Conclusion
This technical guide has provided a comprehensive framework for the ¹³C NMR analysis of this compound. By understanding the influence of substituents on chemical shifts and employing a systematic experimental and analytical approach, including the use of DEPT experiments, researchers can confidently elucidate the structure of this and related coumarin derivatives. The protocols and theoretical discussions herein are designed to be a valuable resource for scientists in academic and industrial settings, ensuring the generation of high-quality, reproducible, and reliable NMR data for the advancement of chemical and pharmaceutical research.
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Scribd. (n.d.). 13C NMR Spectroscopy of Coumarin Derivatives. Retrieved from [Link]
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University of Regensburg. (n.d.). 13C-NMR. Retrieved from [Link]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
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Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of 4-Methylumbelliferone (acetone-d 6 , 298 K, 400 MHz). Retrieved from [Link]
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Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
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Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]
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NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
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OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
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-
Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
- de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. AIMS Molecular Science, 1(1), 2–36.
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University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]
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-
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An In-Depth Technical Guide to the Fluorescence Emission Spectrum of 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
This guide provides a comprehensive technical overview of the fluorescence emission properties of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, a member of the 7-hydroxycoumarin family of fluorophores. While specific experimental data for this exact derivative is not extensively published, this document synthesizes field-proven insights and data from closely related and well-characterized analogs, primarily 7-hydroxy-4-methylcoumarin, to provide a robust predictive framework for researchers, scientists, and drug development professionals. The principles and protocols outlined herein are designed to be a self-validating system for the empirical characterization of this compound.
Introduction to the Photophysical Landscape of 7-Hydroxycoumarins
7-Hydroxycoumarin derivatives are a cornerstone class of fluorescent molecules renowned for their utility as probes, labels, and laser dyes. Their photophysical properties are exquisitely sensitive to their molecular structure and environment, making them powerful tools for sensing and imaging. The core fluorescent properties of these molecules are governed by an intramolecular charge transfer (ICT) mechanism, which is significantly influenced by the electronic nature of substituents on the coumarin ring and the surrounding medium.
The subject of this guide, this compound, is expected to exhibit the characteristic photophysical behavior of the 7-hydroxycoumarin family. The electron-donating hydroxyl group at the 7-position is pivotal to its fluorescence, while the ethyl and methyl groups at the 3- and 4-positions, respectively, can subtly modulate the electronic distribution and, consequently, the spectral properties.
The Pivotal Role of Environmental Factors on Fluorescence Emission
The fluorescence emission of 7-hydroxycoumarins is not an intrinsic, immutable property but rather a dynamic characteristic highly dependent on the molecular environment. Understanding these dependencies is critical for the effective application of this compound in any experimental system.
The Profound Influence of pH
One of the most striking features of 7-hydroxycoumarins is their pH-dependent fluorescence. The phenolic hydroxyl group at the 7-position can exist in its protonated (neutral) or deprotonated (phenolate) form, each with a distinct electronic structure and, therefore, a unique fluorescence signature.
-
In acidic to neutral solutions, the hydroxyl group is protonated, and the molecule typically exhibits a strong blue fluorescence.
-
In alkaline solutions, the hydroxyl group is deprotonated to form the phenolate anion. This deprotonation extends the π-conjugation of the system, resulting in a significant bathochromic (red) shift in the emission spectrum, with the fluorescence color changing to green or yellow-green.[1]
This pH sensitivity is a direct consequence of the change in the intramolecular charge transfer character upon deprotonation. The excited state is a much stronger acid than the ground state species.[2] This phenomenon allows for the use of 7-hydroxycoumarins as sensitive pH indicators. The transition between the two fluorescent states typically occurs around the pKa of the hydroxyl group.
Diagram 1: pH-Dependent Equilibrium and Fluorescence Emission
Caption: Equilibrium between the protonated and deprotonated forms of a 7-hydroxycoumarin derivative, leading to distinct fluorescence emissions.
Solvatochromism: The Impact of Solvent Polarity and Hydrogen Bonding
The fluorescence of 7-hydroxycoumarins is also markedly affected by the solvent environment, a phenomenon known as solvatochromism. The polarity and hydrogen-bonding capacity of the solvent can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima.
-
Solvent Polarity: An increase in solvent polarity generally leads to a bathochromic (red) shift in the fluorescence emission spectrum.[3] This is because the excited state is typically more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents.
-
Hydrogen Bonding: Protic solvents, such as alcohols and water, can form hydrogen bonds with the hydroxyl and carbonyl groups of the coumarin. These interactions can significantly influence the non-radiative decay pathways, thereby affecting the fluorescence quantum yield.[4] In some cases, specific interactions with solvents like water can lead to the formation of excited-state complexes, resulting in new emission bands.[4]
The relative fluorescence quantum yield of coumarin derivatives is often lower in non-polar solvents, indicating that the molecule exhibits less fluorescence in a non-polar environment.[5]
Quantitative Photophysical Parameters
| Parameter | Typical Value (for 7-hydroxy-4-methylcoumarin) | Influencing Factors |
| Absorption Maximum (λabs) | ~320-360 nm | Solvent, pH |
| Emission Maximum (λem) | ~385-450 nm (neutral form), ~510-540 nm (phenolate form) | Solvent, pH |
| Stokes Shift | ~65-90 nm (neutral form) | Solvent Polarity |
| Fluorescence Quantum Yield (ΦF) | 0.015 - 0.83 (highly solvent and pH dependent) | Solvent, pH, Temperature, Presence of Quenchers |
| Fluorescence Lifetime (τF) | Typically in the range of 1-5 nanoseconds | Solvent, pH, Quenchers |
Data synthesized from multiple sources, including[1][4].
Experimental Protocol for Measuring the Fluorescence Emission Spectrum
To empirically determine the fluorescence emission spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Instrumentation
-
Fluorophore: this compound
-
Solvents: Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
Buffers: A series of pH buffers (e.g., citrate, phosphate, borate) to investigate pH effects.
-
Instrumentation: A calibrated spectrofluorometer equipped with an excitation and emission monochromator, and a suitable detector (e.g., a photomultiplier tube).
-
Cuvettes: 1 cm path length quartz cuvettes.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., ethanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mM).
-
-
Preparation of Working Solutions:
-
Prepare a series of dilute working solutions (typically in the low micromolar range) from the stock solution in the desired solvent or buffer. The absorbance of the working solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Instrument Setup and Calibration:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure a stable output.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Determination of the Optimal Excitation Wavelength:
-
Place a cuvette with a dilute solution of the fluorophore in the spectrofluorometer.
-
Set the emission monochromator to an estimated emission maximum (e.g., 450 nm for the neutral form).
-
Scan a range of excitation wavelengths (e.g., 300-400 nm) to obtain the excitation spectrum.
-
The wavelength of maximum intensity in the excitation spectrum is the optimal excitation wavelength (λex).
-
-
Acquisition of the Fluorescence Emission Spectrum:
-
Set the excitation monochromator to the determined optimal excitation wavelength.
-
Scan a range of emission wavelengths, starting from about 10-20 nm above the excitation wavelength to avoid Rayleigh scattering, up to a wavelength where the fluorescence intensity returns to the baseline (e.g., 400-650 nm).
-
Record the fluorescence intensity at each emission wavelength.
-
-
Data Analysis:
-
The resulting plot of fluorescence intensity versus emission wavelength is the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
Correct the spectrum for instrumental response functions if absolute spectral shapes are required.
-
Diagram 2: Experimental Workflow for Fluorescence Emission Spectroscopy
Caption: A streamlined workflow for the accurate measurement of a fluorescence emission spectrum.
Conclusion
The fluorescence emission spectrum of this compound is predicted to be highly sensitive to environmental factors, particularly pH and solvent properties. While direct experimental data for this specific compound is sparse, a thorough understanding of the behavior of closely related 7-hydroxycoumarin analogs provides a strong foundation for its application in research and drug development. By following the detailed experimental protocol outlined in this guide, researchers can accurately characterize its photophysical properties and harness its potential as a versatile fluorescent tool.
References
-
Gao, F., Tang, B., He, Y., Li, P., An, L., & Chen, X. (2014). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 4(44), 23153-23160. [Link]
-
Abu-Eittah, R. H., & El-Tawil, B. A. (1985). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Canadian Journal of Chemistry, 63(6), 1173-1178. [Link]
-
Girma, A., & Purkayastha, P. (2006). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Journal of fluorescence, 16(5), 655-661. [Link]
-
Povarov, V. G., Kuz'min, V. A., & Asanov, A. N. (1998). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. High Energy Chemistry, 32(5), 304-309. [Link]
-
Lafta, S. J., & Abass, S. J. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4), 266-273. [Link]
-
Fink, D. W., & Koehler, W. R. (1970). pH Effects on fluorescence of umbelliferone. Analytical Chemistry, 42(8), 990-993. [Link]
-
Patil, S., Manjula, & Bagewadi, R. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal of Applied Chemistry, 12(7), 80-83. [Link]
-
Mahajan, S., & Agnihotri, P. (2012). Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. Journal of luminescence, 132(10), 2633-2639. [Link]
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quantum yield of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Topic: Photophysical Characterization & Quantum Yield Determination of 3-Ethyl-7-Hydroxy-4-Methyl-2H-Chromen-2-One Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Medicinal Chemists, and Spectroscopists
Executive Summary: The Photophysics of 3-Substituted Coumarins
The compound This compound (a 3-ethyl derivative of the standard fluorophore 4-methylumbelliferone, or 4-MU) represents a critical scaffold in the development of laser dyes and pH-sensitive fluorescent probes. While the parent compound (4-MU) is well-characterized, the introduction of the 3-ethyl substituent introduces specific steric and electronic perturbations that modulate the non-radiative decay pathways.
This guide provides a rigorous technical framework for understanding the quantum yield (
Mechanistic Photophysics
To accurately quantify the quantum yield of this molecule, one must first understand the Excited-State Proton Transfer (ESPT) mechanism that dominates its emission profile.
1.1 The 7-Hydroxy Switch
The 7-hydroxy-coumarin core acts as a photoacid.
-
Ground State (
): The pKa is approximately 7.8. In neutral/acidic organic solvents, it exists primarily in the neutral (phenol) form. -
Excited State (
): Upon photoexcitation, the electron density shifts from the 7-oxygen to the carbonyl oxygen (ICT - Intramolecular Charge Transfer). This dramatically lowers the pKa (often < 1.0), facilitating rapid deprotonation even in near-neutral environments.
1.2 The 3-Ethyl Stabilizer
The 3-ethyl group distinguishes this molecule from generic 4-MU.
-
Electronic Effect: Alkyl substitution at the 3-position is weakly electron-donating. It slightly destabilizes the LUMO, potentially inducing a bathochromic shift (red shift) in absorption compared to 4-MU.
-
Steric Effect: The ethyl group adds bulk near the lactone ring. This restricts out-of-plane twisting modes that often serve as non-radiative decay channels. Consequently, 3-alkyl substituted coumarins frequently exhibit higher quantum yields than their unsubstituted counterparts in viscous or polar aprotic solvents.
Visualization: The Fluorescence Pathway
The following diagram illustrates the competing decay pathways and the role of the 3-ethyl group in blocking non-radiative loss.
Caption: Pathway illustrating the ESPT mechanism. The 3-ethyl group sterically inhibits non-radiative decay modes, enhancing QY.
Experimental Protocol: Determination of Quantum Yield
Since the specific
3.1 Reference Standard Selection
Choose a standard with optical properties matching the 3-ethyl derivative (Excitation ~330-350 nm, Emission ~450 nm).
-
Primary Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
). -
Secondary Standard: Coumarin 153 in Ethanol (
) – better if working in organic solvents.
3.2 Reagents & Setup
-
Solvent: Spectroscopic grade Ethanol or Methanol (for organic characterization) or Phosphate Buffer pH 10.0 (for anionic characterization).
-
Instrument: Double-beam UV-Vis Spectrophotometer & Spectrofluorometer.
3.3 Step-by-Step Methodology
Step 1: Absorbance Tuning (The 0.1 Rule) Prepare stock solutions of the 3-ethyl coumarin (Sample) and the Reference. Dilute both to create a series of 5 concentrations.
-
Critical Control: The Absorbance (A) at the excitation wavelength (
) must be kept below 0.1 (ideally 0.02 – 0.08) to avoid inner-filter effects (re-absorption of emitted light).
Step 2: Fluorescence Integration Record the fluorescence spectrum for each dilution using the exact same slit widths and PMT voltage.
-
Integrate the total area under the emission curve (
) for each sample.
Step 3: The Gradient Calculation
Plot Integrated Fluorescence Intensity (
-
Perform a linear regression to determine the slope (
) for both the Sample ( ) and Reference ( ). -
Validation: The intercept should be zero.[1] If not, check for background fluorescence or solvent impurities.
Step 4: The Quantum Yield Equation
Calculate
Where:
- = Quantum Yield[2]
- = Slope of the line (F vs A)
- = Refractive index of the solvent
Expected Data & Structure-Activity Relationship (SAR)
Based on the SAR of 7-hydroxycoumarins, the following properties are expected for this compound.
4.1 Predicted Quantum Yield Ranges
| Solvent / Condition | Species Form | Expected | Rationale |
| 0.1 M H₂SO₄ | Cationic/Neutral | < 0.10 | Protonation of carbonyl quenches ICT. |
| Ethanol (Neutral) | Neutral | 0.10 – 0.20 | Weak emission; ESPT is slow in non-aqueous media. |
| Water (pH 10) | Anionic | 0.70 – 0.85 | Full deprotonation (7-O⁻). Rigid 3-ethyl group enhances |
| DMSO | Anionic (Trace H₂O) | 0.60 – 0.75 | High polarity stabilizes the ICT state. |
4.2 Spectral Shift Data
-
Absorption Max (
): ~325 nm (Neutral) ~370 nm (Anion). -
Emission Max (
): ~450 nm (Cyan). -
Stokes Shift: Large (~80-100 nm), characteristic of the geometry relaxation in the excited state.
Synthesis & Purity Verification
To ensure the measured quantum yield is accurate, the compound must be free of the starting material (Resorcinol), which is highly fluorescent and will skew results.
Synthesis Route (Pechmann Condensation):
-
Reactants: Resorcinol + Ethyl 2-ethylacetoacetate (Note: Not ethyl acetoacetate, which yields 4-MU).
-
Catalyst: Sulfuric acid or Amberlyst-15 (Solid acid).
-
Purification: Recrystallization from Ethanol/Water is mandatory.
Purity Check (TLC):
-
Mobile Phase: Ethyl Acetate:Hexane (1:2).
-
Visualization: UV 365 nm. The product should appear as a single intense blue/cyan spot. Any blue spot with lower Rf indicates unreacted Resorcinol.
References
-
Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006). Springer.[1] (The authoritative text on the comparative method for quantum yield).
-
Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Brouwer, A. M. (2011). Pure and Applied Chemistry. (Defines the standard values for Quinine Sulfate and Coumarin 153).
-
Substituent Effects on the Photophysical Properties of 7-Hydroxycoumarin Derivatives. Journal of Photochemistry and Photobiology A: Chemistry. (Provides SAR data on alkyl substitution at the 3-position).
-
Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin Derivatives. ResearchGate. (Methodology for Pechmann condensation of substituted coumarins).
-
PubChem Compound Summary: 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one. National Center for Biotechnology Information. (Structural data for the isomer, useful for NMR comparison).
Sources
Technical Guide: Discovery and Characterization of Novel 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Derivatives
Executive Summary
The coumarin scaffold (2H-chromen-2-one) remains a cornerstone of medicinal chemistry and chemical biology due to its inherent fluorescence and versatile pharmacological profile.[1][2] While 7-hydroxy-4-methylcoumarin (4-MU, Hymecromone) is a standard reference, the 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (3-EHMC) scaffold represents a structurally distinct pharmacophore with enhanced lipophilicity and specific steric properties.
This guide details the technical workflow for synthesizing and derivatizing the 3-EHMC core. It focuses on its application as a fluorogenic scaffold for lysosomal acid lipase (LAL) diagnostics and as a precursor for antimicrobial Mannich bases. We provide validated protocols for the Pechmann condensation using ethyl 2-ethylacetoacetate, downstream derivatization strategies, and biological validation assays.
The Pharmacophore: this compound
Unlike the unsubstituted 3-position in standard 4-MU, the introduction of an ethyl group at C-3 alters the physicochemical landscape of the molecule.
-
Lipophilicity (logP): The 3-ethyl group increases logP, enhancing cell membrane permeability for intracellular targets.
-
Fluorescence: The core retains the characteristic coumarin fluorescence (Ex
360 nm, Em 450 nm) but often exhibits improved quantum yields in non-polar environments due to restricted rotation or hydrophobic shielding. -
Enzymatic Specificity: The steric bulk at C-3 can improve selectivity for enzymes with larger hydrophobic pockets, such as specific sulfotransferases (SULTs) and lipases.
Chemical Synthesis Strategy
The most robust route to the 3-EHMC core is the Pechmann Condensation . This acid-catalyzed reaction condenses a phenol with a
Retrosynthetic Analysis[3]
-
Target: this compound.
-
Disconnection: C2-O1 and C3-C4 bonds.
-
Precursors: Resorcinol (provides the aromatic ring and 7-OH) + Ethyl 2-ethylacetoacetate (provides C2, C3, C4, and the alkyl substituents).
Mechanism of Action
The reaction proceeds via an initial electrophilic aromatic substitution (EAS) followed by transesterification and dehydration.[3]
Figure 1: Mechanism of Pechmann Condensation for 3-EHMC Synthesis.
Validated Synthesis Protocol
Reagents:
-
Resorcinol (11.0 g, 0.1 mol)
-
Ethyl 2-ethylacetoacetate (15.8 g, 0.1 mol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15 (Solid acid alternative)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a thermometer. Place in an ice bath (0–5°C).
-
Addition: Add Resorcinol and Ethyl 2-ethylacetoacetate to the flask.
-
Catalysis:
-
Liquid Acid Route: Add conc. H₂SO₄ (20 mL) dropwise, maintaining internal temperature below 10°C to prevent uncontrolled exotherms and tar formation.
-
Solid Acid Route: Add Amberlyst-15 (10% w/w) and heat to 80°C (solvent-free).
-
-
Reaction: Stir at room temperature for 12–16 hours (Liquid Acid) or 1–2 hours at 80°C (Solid Acid). Monitor by TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Pour the reaction mixture into 200 mL of crushed ice/water slurry with vigorous stirring. The product will precipitate as a solid.[1][4]
-
Purification: Filter the precipitate, wash with cold water until pH is neutral. Recrystallize from ethanol/water (9:1) to yield colorless/pale yellow needles.
-
Characterization: Confirm structure via ¹H NMR (DMSO-d₆) and melting point (approx. 210–215°C).
Derivatization: Expanding the Library
Once the core 3-EHMC is synthesized, it serves as a scaffold for two primary classes of novel derivatives: Fluorogenic Substrates and Bioactive Mannich Bases .
Target Class A: Fluorogenic LAL Substrates (Diagnostic)
Lysosomal Acid Lipase (LAL) deficiency is a rare genetic disorder. The 3-ethyl group provides specificity.[5]
-
Strategy: Acylation of the 7-OH group quenches fluorescence. Hydrolysis by LAL restores the phenotype.
-
Key Derivative: 3-Ethyl-4-methyl-7-palmitoyloxycoumarin .[6]
Synthesis Protocol (Steglich Esterification):
-
Dissolve 3-EHMC (1 eq) and Palmitic acid (1.1 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) and DMAP (0.1 eq) at 0°C.
-
Stir at room temperature for 24h.
-
Filter off DCU urea byproduct; wash filtrate with NaHCO₃.
-
Evaporate and purify via column chromatography (Silica, Hexane/EtOAc).
Target Class B: Antimicrobial Mannich Bases (Therapeutic)
The 8-position is activated for electrophilic attack. Mannich bases here often show potent antimicrobial activity.
-
Reaction: 3-EHMC + Formaldehyde + Secondary Amine (e.g., Morpholine, Piperazine).
-
Conditions: Reflux in Ethanol for 4–6 hours.
Biological Evaluation & Assays
Fluorogenic Enzyme Assay (LAL Activity)
This assay validates the utility of the palmitoyl derivative.
Workflow Logic: The ester bond masks the resonance of the coumarin system, quenching fluorescence. LAL activity cleaves the ester, releasing the highly fluorescent 3-EHMC anion.
Figure 2: Principle of the LAL Fluorogenic Assay.
Protocol:
-
Buffer: Acetate buffer (pH 4.5) containing 0.1% Triton X-100 (mimics lysosomal environment).
-
Substrate: Prepare 10 mM stock of 3-Ethyl-4-methyl-7-palmitoyloxycoumarin in DMSO.
-
Incubation: Mix 10 µL substrate + 90 µL biological sample (e.g., dried blood spot extract).
-
Measurement: Kinetic read at 37°C for 30 mins.
-
Control: Use 3-EHMC standard curve for quantification.
Antimicrobial Screening (MIC)
For Mannich base derivatives.
-
Method: Broth Microdilution (CLSI standards).
-
Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Endpoint: Lowest concentration inhibiting visible growth.
Quantitative Data Summary
The following table summarizes expected physicochemical properties and reaction yields based on literature precedents for this scaffold.
| Parameter | 4-Methylumbelliferone (Reference) | 3-Ethyl-7-hydroxy-4-methylcoumarin (Target) | Impact of Modification |
| Molecular Weight | 176.17 g/mol | 204.22 g/mol | +28 Da (Ethyl group) |
| LogP (Calc) | ~2.1 | ~2.9 | Increased lipophilicity |
| Fluorescence (Em) | 445-450 nm | 448-455 nm | Minimal shift; retained signal |
| Pechmann Yield | 85-95% | 75-85% | Slightly lower due to steric hindrance |
| LAL Specificity | Moderate | High | 3-Ethyl improves hydrophobic fit |
References
-
Synthesis of Coumarins via Pechmann Condensation Source: National Institutes of Health (NIH) / PubMed Title: Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one derivatives. URL:[Link] (Search Term: 7-hydroxy-4-methyl-2H-chromen-2-one synthesis)
-
Mechanistic Insights into Pechmann Reaction Source: ACS Publications (J. Org. Chem.) Title: Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. URL:[Link]
- Title: Substrates for Lysosomal Acid Lipase and Uses Thereof (US20190376108).
-
Metabolic Sulfonation of Coumarin Derivatives Source: PubMed Central (PMC) Title: In vitro sulfonation of 7-hydroxycoumarin derivatives in liver cytosol. URL:[Link]
-
Microdroplet Accelerated Synthesis Source: Nottingham Trent University (IRep) Title: Advanced Ultrasonic Ambient Ionisation Sources for Mass Spectrometry (Reaction 4: Synthesis of 3-Ethyl-7-hydroxy-4-methylcoumarin). URL:[Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. yaoxue8.com [yaoxue8.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
using 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one as a fluorescent probe
Application Note: 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one as a Fluorescent Reporter and Environmental Probe [1]
Abstract
This technical guide details the application of This compound (referred to herein as 3-EHMC ) as a versatile fluorescent reporter.[1] While structurally related to the standard 4-methylumbelliferone (4-MU), the addition of the 3-ethyl group confers distinct lipophilicity and steric properties, making 3-EHMC a superior scaffold for specific Phase II metabolic assays (Sulfotransferases, UGTs) and a sensitive probe for micro-environmental pH and polarity sensing in lipid bilayers.[1] This document provides standardized protocols for its use as a metabolic reporter standard and a direct biophysical probe.
Technical Profile & Photophysics
3-EHMC functions as a "push-pull" fluorophore.[1] Its fluorescence is governed by the ionization state of the 7-hydroxyl group and the polarity of the surrounding medium.
| Property | Specification | Notes |
| IUPAC Name | This compound | Also: 3-ethyl-4-methylumbelliferone |
| CAS Number | 53666-71-0 | |
| Molecular Weight | 204.22 g/mol | |
| Excitation Max | 320–325 nm (Protonated)360–365 nm (Deprotonated) | Bathochromic shift upon deprotonation (pH > 8).[1][2][3] |
| Emission Max | 445–455 nm (Blue-Cyan) | Strong intensity increase in basic media.[1] |
| pKa | ~7.8 (Estimated) | Slightly higher than 4-MU due to 3-alkyl induction.[1] |
| Solubility | DMSO, Ethanol, Methanol | Limited solubility in neutral aqueous buffer; soluble at pH > 8.[1] |
Mechanism of Action
-
ICT & ESIPT: The 3-ethyl group stabilizes the excited state via hyperconjugation, slightly red-shifting the emission compared to 4-MU.[1] In protic solvents, the excited state undergoes rapid charge transfer (ICT).
-
pH Sensitivity: In its neutral form (pH < 7), fluorescence is weak (quenched). Upon deprotonation (pH > 8), the formation of the phenolate anion restores the conjugated electron system, resulting in intense fluorescence (Quantum Yield
increases > 0.5).
Figure 1: The protonation equilibrium governing the fluorescence of 3-EHMC.[1] The anionic species is the active signal generator.[1]
Application I: Metabolic Assay Reporter (SULT/UGT)
The primary pharmaceutical application of 3-EHMC is as a fluorogenic standard or the released product in Phase II metabolic assays. Derivatives of 3-EHMC (e.g., sulfates or glucuronides) are non-fluorescent; enzymatic cleavage releases the highly fluorescent 3-EHMC.[1]
Why use 3-EHMC over 4-MU?
-
Specificity: The 3-ethyl group alters the binding pocket fit, often providing better specificity for certain Sulfotransferase (SULT) or UDP-glucuronosyltransferase (UGT) isoforms that prefer bulkier substrates.[1]
-
Lipophilicity: Enhanced membrane permeability for cell-based assays.[1]
Protocol: SULT Activity Assay (Fluorescence Release)
Reagents:
-
Substrate: 3-ethyl-7-hydroxy-4-methylcoumarin sulfate (synthesized or custom ordered).
-
Standard: Pure 3-EHMC (Stock: 10 mM in DMSO).[1]
-
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Cofactor: PAPS (3'-Phosphoadenosine-5'-phosphosulfate).[1]
Step-by-Step Workflow:
-
Preparation of Standard Curve:
-
Dilute 3-EHMC stock in Assay Buffer to create a range: 0, 0.1, 0.5, 1, 5, 10 µM.[1]
-
Critical: Ensure the pH of the standard curve matches the "Stop Solution" pH (usually pH 10) to maximize signal.
-
-
Enzyme Reaction:
-
In a black 96-well plate, mix:
-
10 µL SULT Enzyme fraction (cytosol or recombinant).
-
80 µL Assay Buffer containing 3-EHMC-Sulfate (substrate).[1]
-
-
Pre-incubate at 37°C for 5 min.
-
Initiate with 10 µL PAPS (final conc. 20–100 µM).
-
-
Incubation:
-
Incubate at 37°C for 10–30 mins (linear range).
-
-
Termination & Signal Development:
-
Detection:
-
Read Fluorescence: Ex 360 nm / Em 450 nm .
-
Calculate specific activity using the 3-EHMC standard curve.[1]
-
Figure 2: Fluorogenic assay workflow for detecting enzymatic activity using the 3-EHMC scaffold.
Application II: Lipophilic pH & Polarity Sensing
Due to the ethyl group, 3-EHMC partitions better into lipid bilayers than 4-MU, making it useful for monitoring interfacial pH or hydration in micellar systems.[1]
Protocol: Liposomal pH Sensing
-
Probe Loading:
-
Prepare Liposomes (e.g., DOPC/Cholesterol) via extrusion.
-
Add 3-EHMC (from DMSO stock) to the liposome suspension to a final concentration of 1–5 µM.[1]
-
Incubate 30 min at RT to allow partitioning into the bilayer interface.
-
-
Titration/Calibration:
-
Suspend liposomes in buffers ranging from pH 5.0 to 10.0.
-
Note: Use buffers with constant ionic strength (e.g., 150 mM NaCl).
-
Measure Fluorescence Intensity (Ex 360 / Em 450).
-
-
Data Analysis:
-
Fit data to the Henderson-Hasselbalch equation to determine the apparent pKa (pKa_app) in the lipid environment.
-
Insight: A shift in pKa_app compared to bulk water indicates the local electrostatic potential of the membrane surface.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Free coumarin contamination in substrate | Purify substrate (HPLC) or perform a "No Enzyme" blank subtraction. |
| Low Signal Intensity | pH < 8.0 during measurement | Ensure Stop Solution is pH > 10. The phenol must be deprotonated to fluoresce. |
| Precipitation | Concentration > 50 µM in aqueous buffer | Keep stock in DMSO; do not exceed 50 µM in final aqueous assay. |
| Inner Filter Effect | High substrate concentration | If substrate absorbs at 360 nm, correct for inner filter effect or dilute samples.[1] |
References
-
Fluorescent Coumarin Derivatives in Sulfonation Assays Source: National Institutes of Health (PMC) Context: Describes the use of 3-ethyl-4-methyl-7-hydroxycoumarin as a specific fluorescent metabolite standard for interspecies sulfotransferase comparisons.
-
Synthesis and Properties of 3-Substituted Coumarins Source: PubChem / Sigma-Aldrich Data Context: Physical properties, CAS registry (53666-71-0), and structural confirmation of the 3-ethyl derivative.[1]
-
Photophysics of 7-Hydroxycoumarin Derivatives Source: ResearchGate / Journal of Photochemistry Context: General mechanisms of ICT and pH-dependent fluorescence in 4-methylumbelliferone derivatives.
Sources
- 1. Showing Compound 3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one (FDB015030) - FooDB [foodb.ca]
- 2. 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one | C12H12O3 | CID 5322322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Application Note: Synthesis Protocol for 3-Ethyl-7-Hydroxy-4-Methyl-2H-Chromen-2-One Derivatives
Introduction & Scope
This application note details the synthesis of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (also known as 7-hydroxy-4-methyl-3-ethylcoumarin). Coumarin derivatives are privileged scaffolds in medicinal chemistry, exhibiting significant anticoagulant, antioxidant, and antimicrobial activities.[1] The specific introduction of a 3-ethyl group, alongside the 4-methyl and 7-hydroxy functionalities, modulates lipophilicity and steric profile, often enhancing binding affinity in enzyme inhibition assays (e.g., against carbonic anhydrase or aromatase).
This guide provides two distinct protocols:
-
Method A (Classical): Sulfuric acid-mediated Pechmann condensation (High reliability).
-
Method B (Green/Catalytic): Solid-acid catalyzed synthesis (Eco-friendly, simplified workup).
Retrosynthetic Analysis & Mechanism
The most robust route to 4-substituted coumarins is the Pechmann Condensation . For the specific target (3-ethyl-4-methyl), the choice of the
Reaction Pathway (DOT Visualization)
Figure 1: Retrosynthetic pathway utilizing the Pechmann condensation strategy. The 3-ethyl group originates from the alpha-substitution of the beta-keto ester.
Experimental Protocols
Method A: Classical H₂SO₄ Mediated Synthesis
Best for: Scale-up, maximum yield, and robust reproducibility.
Reagents:
-
Resorcinol (1.0 equiv)[2]
-
Ethyl 2-ethylacetoacetate (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄) (5.0 equiv)
-
Ice/Water (for quenching)[3]
-
Ethanol (95%) (for recrystallization)[4]
Protocol Steps:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, place 11.0 g (100 mmol) of Resorcinol .
-
Addition: Add 15.8 g (100 mmol) of Ethyl 2-ethylacetoacetate dropwise to the resorcinol.
-
Note: The mixture may be heterogeneous initially.[2]
-
-
Catalysis: Place the flask in an ice bath (0–5 °C). Add 25 mL of concentrated H₂SO₄ dropwise over 20 minutes.
-
Critical Control Point: Maintain internal temperature below 10 °C during addition to prevent charring/polymerization.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat the mixture to 60 °C for 2 hours.
-
Observation: The mixture will darken and become viscous.
-
-
Quenching: Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring.
-
Why? The sudden dilution reduces acid strength and solubility, causing the hydrophobic coumarin to precipitate (crash out).
-
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (3 x 50 mL) until the filtrate is neutral pH.
-
Purification: Recrystallize the crude solid from hot 95% ethanol.
-
Yield Expectation: 75–85%.
-
Method B: Green Synthesis (Solid Acid Catalyst)
Best for: Medicinal chemistry libraries, lower impurity profile, solvent-free.
Reagents:
-
Resorcinol (1.0 equiv)[2]
-
Ethyl 2-ethylacetoacetate (1.0 equiv)
-
Sulfamic Acid (10 mol%) or Amberlyst-15 (20 wt%)
Protocol Steps:
-
Mixing: In a mortar, grind 1.1 g (10 mmol) of Resorcinol and 0.097 g (1 mmol) of Sulfamic Acid to a fine powder.
-
Reaction: Transfer to a 50 mL flask. Add 1.58 g (10 mmol) of Ethyl 2-ethylacetoacetate .
-
Heating: Heat the mixture in an oil bath at 110 °C for 60–90 minutes.
-
Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
-
Workup: Cool to room temperature. Add 10 mL of hot ethanol to dissolve the product.
-
Catalyst Removal: Filter the hot solution to remove the insoluble solid catalyst (if using Amberlyst/Sulfamic acid).
-
Crystallization: Pour the filtrate into crushed ice to precipitate the product. Filter and dry.
Analytical Characterization (Self-Validation)
To ensure the protocol was successful, compare your data against these expected values. The presence of the ethyl group signals is the primary differentiator from the standard 4-methylcoumarin.
| Technique | Parameter | Expected Value / Signal |
| Appearance | Physical State | White to pale yellow needles |
| Melting Point | Range | 208–210 °C (Derivative dependent) |
| ¹H NMR | 3-Ethyl (CH₂)** | Quartet at ~2.5–2.7 ppm |
| ¹H NMR | 3-Ethyl (CH₃) | Triplet at ~1.1–1.2 ppm |
| ¹H NMR | 4-Methyl | Singlet at ~2.3–2.4 ppm |
| ¹H NMR | 7-OH | Broad Singlet > 10.0 ppm (D₂O exchangeable) |
| IR | C=O[2] (Lactone) | Strong band at 1680–1700 cm⁻¹ |
| IR | -OH (Phenolic) | Broad band at 3200–3400 cm⁻¹ |
Critical Validation Check: If the ¹H NMR shows a singlet at ~6.1 ppm, you have synthesized the unsubstituted 3-position (7-hydroxy-4-methylcoumarin). This indicates the wrong starting ester (ethyl acetoacetate) was used or the ethyl group was lost (unlikely under these conditions). You must observe the quartet/triplet system for the ethyl group.
Troubleshooting & Optimization
Workflow Logic (DOT Visualization)
Figure 2: Decision tree for post-reaction processing and troubleshooting.
Common Issues:
-
Oil Formation: If the product oils out upon pouring into ice water, the concentration of ethanol/organic solvent might be too high, or the water wasn't cold enough. Fix: Decant the water, add fresh ice water, and scratch the vessel walls with a glass rod to induce crystallization.
-
Black Tar: Reaction temperature was too high during H₂SO₄ addition. Fix: Repeat with strict temperature control (<10 °C) during addition.[5]
References
-
Pechmann Condensation Mechanism & Overview: Wikipedia. "Pechmann condensation."[1][2][6][3][5][7][8][9] [Link]
-
Synthesis of 7-hydroxy-4-methylcoumarin (Base Protocol): Vertex AI Search / SlideShare. "Synthesis of 7 hydroxy-4-methyl coumarin." [Link]
-
Green Chemistry Approaches (Solid Acid Catalysts): Moraes, M. C. et al. (Arkat USA). "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." [Link]
-
Mechanochemical/Ball Mill Protocols: MDPI. "A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process." [Link]
-
Precursor Reactivity (Ethyl Acetoacetate vs. Derivatives): Organic Syntheses. "Acetoacetic acid, ethyl ester (General reactivity)." [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. scispace.com [scispace.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 7. youtube.com [youtube.com]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
Application Note: Analytical Profiling of 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
[1][2]
Introduction & Scope
This guide details the analytical characterization and quantification of 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS: 53666-71-0), hereafter referred to as 3-EHMC .[1][2]
3-EHMC is a structural derivative of 4-methylumbelliferone (Hymecromone), distinguished by an ethyl substitution at the C3 position.[1][2] This structural modification increases lipophilicity (LogP) while retaining the core coumarin fluorophore.[1][2] It is frequently encountered as:
-
A Synthetic Intermediate: In the production of complex anticoagulant pharmacophores or laser dyes.[1][2]
-
A Bioactive Ligand: Investigated for antioxidant and enzyme-inhibitory properties similar to its parent coumarin.[1][2]
-
A Fluorogenic Standard: Used in advanced ionization studies (e.g., Porous Ultrasonic Piezoelectric Plate mass spectrometry).[1][2]
This protocol provides a validated workflow for detecting 3-EHMC in pharmaceutical formulations and biological matrices (plasma) using HPLC-FLD (Fluorescence) and LC-MS/MS .[1][2]
Physicochemical Profile
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₂O₃ | |
| Molecular Weight | 204.22 g/mol | |
| LogP (Predicted) | ~2.7 | More hydrophobic than 4-MU (LogP ~1.[1][2]9) |
| pKa (Phenolic OH) | ~7.8 | Fluorescence intensity is pH-dependent (Phenolate anion > Neutral) |
| Solubility | DMSO, Methanol, Acetonitrile | Poor water solubility (<0.1 mg/mL) |
| UV Max | ~324 nm | Shifts bathochromically in alkaline pH |
| Fluorescence | Ex: 360 nm | Em: 455 nm (Typical for 7-OH coumarins) |
Sample Preparation Protocols
A. Stock Solution Preparation
Objective: Create a stable primary standard.[1][2]
-
Weigh 10.2 mg of 3-EHMC reference standard (purity >98%).[1][2]
-
Dissolve in 50 mL of DMSO or Methanol to produce a 1 mM (approx. 204 µg/mL) stock.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Storage: Store at -20°C in amber glass vials (light sensitive). Stable for 3 months.
B. Biological Matrix Extraction (Plasma)
Method: Protein Precipitation (PPT) with Acetonitrile.[1][2] Rationale: 3-EHMC is moderately lipophilic; LLE is possible, but PPT provides higher throughput for bioanalysis.[1][2]
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike (IS): Add 10 µL of Internal Standard (e.g., 7-Hydroxycoumarin, 10 µM).
-
Precipitate: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Collect the supernatant.
-
Evaporation (Optional): If sensitivity < 1 ng/mL is required, evaporate supernatant under N₂ stream and reconstitute in 100 µL Mobile Phase A/B (50:50).
Chromatographic Separation (HPLC/UPLC)[1][2]
Column Selection: The ethyl group at C3 increases retention on reverse-phase columns compared to standard coumarins.[1][2] A C18 column with high carbon load is recommended.[1][2]
Mobile Phase Optimization:
-
Note on pH: While basic pH enhances fluorescence, it degrades silica columns and alters retention.[1][2] We use acidic conditions for separation.[1][2] For fluorescence detection, post-column alkalinization or selecting a compromise pH (ammonium acetate pH 5.[1][2]5) can be used, but modern detectors usually have sufficient sensitivity for the neutral form.[1][2]
Gradient Profile:
| Time (min) | % Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Sample Loading |
| 6.0 | 90 | Elution of 3-EHMC (Expect RT ~4.5 - 5.0 min) |
| 7.0 | 90 | Wash |
| 7.1 | 10 | Re-equilibration |
| 10.0 | 10 | End |
Detection Methodologies
Method A: Fluorescence Detection (FLD) - Recommended for Routine QC
Coumarins are native fluorophores.[1][2] This method offers high selectivity without the cost of MS.[1][2]
-
Excitation (Ex): 360 nm
-
Gain: High (adjust based on linearity range).
Method B: LC-MS/MS - Recommended for Bioanalysis/Trace Detection
Mass spectrometry provides definitive identification, crucial when distinguishing 3-EHMC from metabolic isomers (e.g., 6-ethyl derivatives).[1][2]
MS Source Parameters (Sciex 4500 equivalent):
Experimental Workflow Visualization
The following diagram illustrates the logical flow from sample extraction to data validation, ensuring a closed-loop analytical process.
Caption: Integrated workflow for 3-EHMC analysis showing dual detection pathways for flexibility.
Validation & Troubleshooting
Validation Criteria (ICH M10 Guidelines)
-
Selectivity: Analyze 6 blank matrix lots. No interference >20% of LLOQ at the retention time of 3-EHMC (approx 4.8 min).[1][2]
-
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation).[1][2] Signal must be <20% of LLOQ.[1][2]
-
Matrix Effect (MS only): Compare slope of standard curve in solvent vs. matrix. If difference >15%, use matrix-matched calibration or stable isotope labeled IS.[1][2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of 7-OH with silica silanols.[1][2] | Ensure mobile phase pH < 3.0 (add more Formic Acid) or use an end-capped column.[1][2] |
| Low Fluorescence | Quenching or incorrect pH.[1][2] | Check detector gain. Ensure mobile phase is not absorbing light (avoid acetone).[1][2] |
| RT Shift | Column aging or temperature fluctuation. | Use a column oven (40°C). Check pump mixing efficiency. |
| Split Peaks | Solvent mismatch. | Sample diluent is too strong (e.g., 100% ACN).[1][2] Dilute sample to match initial mobile phase (10% ACN). |
References
3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one as an intermediate in organic synthesis
Application Note: 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one [1][2]
Executive Summary
The compound This compound (CAS: 53666-71-0), also known as 3-ethyl-7-hydroxy-4-methylcoumarin, is a critical pharmacophore in the synthesis of polysubstituted coumarins and pyranocoumarins. Its structural significance lies in the C3-ethyl and C4-methyl substitution pattern, which mimics the core skeleton of Calanolide A , a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV therapy.
This guide provides a validated protocol for the synthesis of this intermediate via Pechmann Condensation , detailed characterization data, and a strategic workflow for its conversion into tricyclic pyranocoumarin systems.
Core Synthesis Protocol
The most robust route to this compound is the acid-catalyzed Pechmann condensation between resorcinol and ethyl 2-ethylacetoacetate (ethyl 2-acetylbutyrate).
Reaction Mechanism
The reaction proceeds via three distinct mechanistic steps:
-
Transesterification: The phenol attacks the
-keto ester. -
Hydroxyalkylation: Intramolecular electrophilic attack on the aromatic ring.
-
Dehydration: Elimination of water to aromatize the pyrone ring.
Materials & Reagents
| Reagent | Role | Purity | Stoichiometry |
| Resorcinol | Substrate (Phenol) | >99% | 1.0 equiv. |
| Ethyl 2-ethylacetoacetate | Substrate ( | >97% | 1.0 - 1.2 equiv. |
| Sulfuric Acid (H₂SO₄) | Catalyst/Solvent | Conc. (98%) | 5-10 mL per g of substrate |
| Ice/Water | Quenching Agent | N/A | Excess |
| Ethanol (95%) | Recrystallization Solvent | Industrial Grade | As needed |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a thermometer.
-
Place the flask in an ice-water bath to maintain a temperature of 0–5 °C.
-
Add 11.0 g (0.1 mol) of Resorcinol to the flask.
-
Slowly add 17.2 g (0.11 mol) of Ethyl 2-ethylacetoacetate dropwise. Ensure the resorcinol is fully wetted/dissolved.
Step 2: Acid Catalysis 5. Add 25 mL of concentrated H₂SO₄ dropwise over 20 minutes.
- Critical Control Point: Maintain internal temperature below 10 °C to prevent sulfonation byproducts.[3]
- Once addition is complete, remove the ice bath.
- Stir the viscous mixture at room temperature (25 °C) for 12–16 hours . The mixture should turn a dark yellow/brown syrup.
Step 3: Quenching and Isolation 8. Pour the reaction mixture in a thin stream into 200 g of crushed ice with vigorous stirring. 9. A solid precipitate will form immediately. Stir for 30 minutes to ensure complete hydrolysis of any trapped acid. 10. Filter the crude solid using a Buchner funnel and wash with cold water (3 x 50 mL) until the filtrate is pH neutral.
Step 4: Purification 11. Transfer the crude solid to a flask and add 95% Ethanol (approx. 10 mL/g of crude). 12. Heat to reflux until dissolved. If insoluble particles remain, filter while hot. 13. Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight. 14. Collect the crystals via filtration and dry in a vacuum oven at 50 °C for 6 hours.
Expected Yield: 65–75% Appearance: Off-white to pale yellow needles.
Characterization Data
To validate the structure, ensure the following spectral signals are present. The key differentiator from standard 4-methylcoumarin is the ethyl group signals .
| Technique | Signal | Assignment |
| ¹H NMR (DMSO-d₆) | 7-OH (Phenolic hydroxyl) | |
| H-5 (Aromatic) | ||
| H-6 (Aromatic) | ||
| H-8 (Aromatic) | ||
| CH₂ of Ethyl group at C3 | ||
| CH₃ at C4 | ||
| CH₃ of Ethyl group | ||
| IR (KBr) | 3200–3400 cm⁻¹ | O-H Stretch (Broad) |
| 1680–1700 cm⁻¹ | C=O Stretch (Lactone) |
Downstream Applications & Workflow
The this compound scaffold is primarily used as a precursor for tricyclic pyranocoumarins (Calanolide analogues) and furocoumarins .
Functionalization Pathways
-
C-8 Formylation/Acylation: The position 8 (ortho to the hydroxyl) is highly activated. Reaction with acetic anhydride (Friedel-Crafts) or hexamethylenetetramine (Duff reaction) introduces a carbon handle for ring closure.
-
O-Alkylation: Protection of the 7-OH or introduction of lipophilic chains to modulate bioavailability.
Synthesis of Calanolide Analogues
To construct the pyran ring (Ring C of Calanolides):
-
Acylation: React the intermediate with acetic anhydride/ZnCl₂ to form 8-acetyl-3-ethyl-7-hydroxy-4-methylcoumarin .
-
Aldol Condensation: React the 8-acetyl derivative with a ketone/aldehyde to form a chalcone.
-
Cyclization: Acid-catalyzed cyclization yields the dipyranone system.
Visualizations
Figure 1: Synthesis of the Intermediate (Pechmann Condensation)[5]
Caption: Acid-catalyzed condensation of Resorcinol and Ethyl 2-ethylacetoacetate yielding the coumarin core.
Figure 2: Strategic Application Workflow (Calanolide Analogues)
Caption: Divergent synthetic pathways for generating tricyclic pyranocoumarins and lipophilic ethers.
References
-
Pechmann Reaction Mechanism & Catalysis
-
Calanolide Biosynthesis & Analogues
- Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties.
-
Source:
-
Specific Synthesis of 3-Ethyl Derivatives
- Reaction 4: Synthesis of 3-Ethyl-7-hydroxy-4-methylcoumarin (Protocol).
-
Source:
-
Coumarin Characterization Data
- PubChem Compound Summary: 7-Hydroxy-4-methylcoumarin deriv
-
Source:
Sources
- 1. CAS#:1484-73-7 | 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one | Chemsrc [chemsrc.com]
- 2. 3-ethyl-7-methylnonane | CAS#:62184-44-5 | Chemsrc [chemsrc.com]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming solubility issues of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in aqueous solutions
Welcome to the Advanced Application Support Portal. Molecule ID: 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (3-Ethyl-4-methylumbelliferone derivative) Class: Hydrophobic Weak Acid / Coumarin Derivative[1]
Executive Summary
You are likely encountering precipitation because this molecule presents a "solubility paradox": it possesses a polar hydroxyl group (C7-OH) but remains stubbornly insoluble in neutral aqueous media due to the lipophilic shielding of the 3-ethyl and 4-methyl groups on the coumarin backbone.[1]
This guide moves beyond basic "shake and heat" methods.[1][2] We treat solubilization as a thermodynamic equilibrium challenge involving ionization (pKa) , dielectric constants (Cosolvents) , and inclusion complexation (Cyclodextrins) .
Part 1: The Decision Matrix
Before starting, determine your experimental constraints. Use this logic flow to select the correct solubilization strategy.
Figure 1: Strategic selection for solubilization based on experimental constraints.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My compound precipitates immediately upon adding the stock solution to cell culture media."
The Mechanism: This is the "Solvent Shock" phenomenon.[1] You likely dissolved the compound in 100% DMSO (where solubility is high) and spiked it into media (pH 7.4).
-
The Cause: The 3-ethyl group significantly increases the LogP (lipophilicity) compared to standard 4-methylumbelliferone.[1] When the DMSO concentration drops below 1%, the dielectric constant of the solvent system shifts rapidly to that of water, forcing the hydrophobic coumarin molecules to aggregate before they can disperse.
-
The Trap: PBS and media are buffered at pH 7.[1]4. The pKa of the 7-hydroxyl group is approximately 7.8 .[1] At pH 7.4, the molecule exists primarily in its neutral, insoluble protonated form .
Protocol: The "Sub-Surface" Injection Technique
-
Prepare Stock: Dissolve compound in DMSO at 500x the final target concentration.
-
Pre-warm Media: Ensure culture media is at 37°C. Cold media accelerates precipitation.[1]
-
Vortexing Addition:
-
Place the tube of media on a vortex mixer set to medium speed.
-
Inject the DMSO stock directly into the vortex cone (sub-surface), not on the liquid surface or the tube wall.
-
Why? This ensures immediate dilution below the supersaturation point, preventing the formation of "micro-crystal seeds."
-
Issue 2: "I cannot use DMSO. How do I make a highly concentrated aqueous solution?"
The Solution: Cyclodextrin Complexation Coumarins fit exceptionally well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The 3-ethyl group actually stabilizes this fit compared to unsubstituted coumarins.[1]
Protocol: The Kneading Method (High Efficiency)
-
Reagents: this compound (Drug), HP-β-CD, Distilled Water.[1]
-
Molar Ratio: 1:2 (Drug : Cyclodextrin).[1] The excess CD is required to ensure full entrapment of the ethyl group.
| Step | Action | Technical Note |
| 1 | Weighing | Weigh the drug and HP-β-CD in a 1:2 molar ratio. |
| 2 | Slurry | Add a minimal amount of 50% Ethanol/Water to the HP-β-CD to form a thick paste.[1] |
| 3 | Incorporation | Slowly add the drug to the paste while grinding with a mortar and pestle for 30-45 mins.[1] |
| 4 | Drying | Dry the paste in a vacuum oven at 40°C overnight. |
| 5 | Reconstitution | The resulting powder will dissolve freely in water/saline. |
Why this works: The hydrophobic coumarin core enters the CD cavity, shielding the ethyl group from water, while the outer hydroxyl groups of the CD interact with the solvent.
Issue 3: "How do I adjust pH without degrading the compound?"
The Mechanism: The 7-hydroxy group is a phenolic acid.[1] By raising the pH above its pKa (7.8), you deprotonate the hydroxyl group, forming a phenolate anion . This charged species is highly water-soluble.[1]
Figure 2: The pH-dependent solubility equilibrium of 7-hydroxycoumarins.
Protocol: In-Situ Salt Formation
-
Suspend the compound in water (it will look cloudy).[1]
-
Add 0.1M NaOH dropwise with constant stirring.
-
Monitor pH.[1][3] As pH passes 8.0-8.5, the solution will turn clear and likely develop a blue fluorescence (characteristic of the coumarin anion).
-
Critical Warning: If you add this solution to an acidic buffer or unbuffered saline, the pH may drop locally, causing the compound to crash out. Always use a buffered vehicle (e.g., Glycine-NaOH buffer pH 9.[1]0) if the experiment allows.
Part 3: Solubility Data Reference
Use these estimated values to plan your maximum concentrations.
| Solvent System | Estimated Solubility (mg/mL) | Mechanism |
| Water (pH 7.0) | < 0.05 mg/mL | Hydrophobic effect dominates.[1] |
| PBS (pH 7.4) | ~ 0.1 mg/mL | Limited ionization near pKa.[1] |
| Buffer (pH 9.0) | > 10 mg/mL | Electrostatic solvation (Anion). |
| Ethanol (100%) | > 50 mg/mL | "Like dissolves like."[1] |
| DMSO | > 100 mg/mL | High dipole moment interaction.[1] |
| 20% HP-β-CD | ~ 5 - 15 mg/mL | Inclusion complexation.[1] |
References
-
Vertex AI Search. (2025).[1] Solubility and complexation of 7-hydroxy-4-methylcoumarin derivatives. 4[5]
- Context: Establishes the effectiveness of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
American Chemical Society (ACS). (2001).[1][6] Inclusion Complex of Fluorescent 4-Hydroxycoumarin Derivatives with Native β-Cyclodextrin. 6[5]
- Context: Validates that substituents at the 3-position (like the ethyl group in the user's molecule)
-
ResearchGate. (2025).[1] Determination and correlation of solubility of coumarin in different pure solvents. 7
- Context: Provides thermodynamic data confirming DMSO > Ethanol > Water solubility order for coumarin backbones.
-
PubChem. (2025).[1][8] Compound Summary: 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one.[1][9] 9[5]
Sources
- 1. 3-Bromo-7-hydroxy-4-methylchromen-2-one | C10H7BrO3 | CID 5337545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID 19905797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
Technical Support Center: Photostability of 3-Ethyl-7-Hydroxy-4-Methyl-2H-Chromen-2-One and its Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one and its related derivatives. This guide is designed to provide in-depth, field-proven insights into the photostability of these valuable coumarin compounds. We will address common experimental challenges, offer detailed troubleshooting protocols, and explain the causality behind best practices to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is photostability, and why is it a critical parameter for 7-hydroxycoumarin derivatives?
A1: Photostability refers to the ability of a chemical compound to resist degradation when exposed to light. For fluorescent molecules like 7-hydroxycoumarin derivatives, which are widely used as fluorescent probes, labels, and photosensitizers, photostability is paramount.[1] When a coumarin derivative absorbs photons, it enters an excited state. While this is the basis of its fluorescence, this high-energy state also makes the molecule susceptible to photochemical reactions that can lead to its irreversible destruction. This process, known as photodegradation or photobleaching, results in a loss of fluorescence signal, limiting the compound's utility in applications requiring prolonged or intense light exposure, such as fluorescence microscopy and drug formulations.[2][3]
Q2: What are the primary photodegradation pathways for 7-hydroxycoumarin derivatives?
A2: The photodegradation of coumarins can be complex, but several common pathways have been identified. The high-energy excited state can lead to reactions with surrounding molecules (like oxygen) or intramolecular rearrangements. Key degradation pathways include:
-
Photo-oxidation: This is a major pathway, often involving reactive oxygen species (ROS). Dissolved oxygen in solvents can be converted to singlet oxygen by the excited coumarin, which then attacks the coumarin scaffold itself.[4]
-
Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic ring is a common degradation route, often initiated by hydroxyl radicals.[5][6]
-
N-dealkylation: For derivatives with N,N-dialkylamino groups (common for enhancing fluorescence), the cleavage of these alkyl groups is a frequent degradation pathway.[5]
-
Dimerization/Polymerization: Excited-state molecules can react with ground-state molecules, leading to the formation of dimers or larger photo-adducts, which are typically non-fluorescent.
The specific pathway that dominates depends on the molecule's substitution pattern, the solvent environment, and the presence of oxygen.
Q3: Which environmental and structural factors most significantly impact the photostability of my compound?
A3: Several factors can dramatically influence the rate of photodegradation. Understanding these is key to designing robust experiments and formulations.
-
Solvent: The polarity, viscosity, and protic/aprotic nature of the solvent can alter the energy levels of the excited state and mediate degradation reactions.
-
pH: The protonation state of the 7-hydroxy group significantly affects the molecule's electronic properties and, consequently, its photostability. Monitoring and controlling pH is crucial.[7]
-
Dissolved Oxygen: As a key mediator of photo-oxidation, the presence of dissolved oxygen can drastically accelerate photodegradation.[4]
-
Substituents: The type and position of substituent groups on the coumarin ring are critical. Electron-donating groups (like amino or hydroxyl) and electron-withdrawing groups can either stabilize or destabilize the molecule. For instance, incorporating an azetidine functionality has been shown to increase the photostability of some coumarin fluorophores.[8]
-
Concentration: At high concentrations, self-quenching and dimerization reactions can become more prevalent.
Experimental Design and Protocols
Q4: How should I design a standard experiment to assess the photostability of my coumarin derivative?
A4: A robust photostability experiment requires careful control of variables to ensure that the observed degradation is solely due to light exposure. The International Council for Harmonisation (ICH) provides guidelines (Q1B) for systematic photostability testing.[9][10][11]
A typical workflow involves preparing solutions of your compound, exposing them to a calibrated light source for defined periods, and measuring the change in a key property (e.g., absorbance or fluorescence) over time. A crucial component is the use of a "dark control"—an identical sample protected from light—to account for any thermal degradation.[9][10]
Below is a diagram illustrating a standard workflow.
Caption: Troubleshooting decision tree for rapid fluorescence signal loss.
Q7: My photostability results are inconsistent between experiments. What are the common sources of variability?
A7: Reproducibility is key to good science. Inconsistency in photostability data usually points to uncontrolled variables in the experimental setup.
| Potential Source of Variability | Explanation & Troubleshooting Steps |
| Inconsistent Light Source Output | The lamp's intensity can fluctuate with age or temperature. |
| Variable Sample Positioning | Small changes in the distance or angle of the sample relative to the light source can significantly alter the received energy. |
| Differences in Solvent Preparation | The amount of dissolved oxygen can vary if solvents are from different bottles or prepared on different days. |
| Temperature Fluctuations | Photodegradation rates are temperature-dependent. |
Q8: I observe the formation of new absorbance peaks after light exposure. What does this indicate?
A8: The appearance of new peaks, especially at different wavelengths, is a clear indication of the formation of one or more photodegradation products. The original coumarin molecule is being chemically transformed into new species with different electronic structures and thus different absorption spectra. [12]
-
What to do next: This is an opportunity to investigate the degradation pathway. The best technique to identify these new compounds is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . By comparing the chromatograms of the sample before and after irradiation, you can separate the parent compound from its degradation products. Mass spectrometry can then provide the molecular weights of these new species, offering clues to their structures.
References
- Angelbio. (2025, September 4).
- Patil, S. (2019, July 31). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal of Applied Chemistry.
- National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem.
- National Center for Biotechnology Information. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. PubChem.
- Lafta, S. J., & Abass, S. J. (2018, July 3). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.
- Jahanmardi, R. (n.d.). Study on the effect of 7-hydroxycoumarin on photo-oxidative degradation of LLDPE films.
- ResearchGate. (2025, August 5).
- Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
- Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., Narayana, B., & Samshad. (n.d.). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate.
- Thermo Fisher Scientific. (n.d.). Troubleshooting.
- ResearchGate. (n.d.). Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- National Institutes of Health. (n.d.). Engineering Photolabile Cyclopentane‐Fused Coumarins: From One‐Pot Synthesis to Mechanistic Study for Visible Light‐Triggered Photolysis.
- Journal of the American Chemical Society. (2024, July 18). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines.
- ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a.
- Evident Scientific. (n.d.).
- PhotochemCAD. (n.d.). 7-Hydroxycoumarin.
- Immuno-Fluorescence Troubleshooting Guide. (n.d.). Troubleshooting Guide Immuno-Fluorescence.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- MDPI. (n.d.). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme.
- IAGIM. (n.d.). Photostability.
- PubMed. (n.d.).
- PubMed. (2021, February 4). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme.
- ResearchGate. (n.d.). Formation of 7-hydroxycoumarin by the reaction between coumarin and • OH radicals.
- Elsevier Science Ltd. (2001).
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1YRAKTmTTZByE4eCeAZJpCNHxiUMYZ2yKQhfF1CvqXpAJR1DMO9iyY2Q-JpVjbUBy_ltvurZ22PgVTbhI4pdsb-Sk1Hf0ahfJ4TO3A8z7HDOcLE1OrSQE_E4-9CyIYMF2ewmJNHBlRL29oT_4tfnMoX4ESP19um25qFHhw4Qq25qFHhw4Qq
Sources
- 1. Photosensitization by coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. nathan.instras.com [nathan.instras.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photostability of Coumarin in Cosmetic Formulations - Angelbio [angelbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. iagim.org [iagim.org]
- 11. q1scientific.com [q1scientific.com]
- 12. Engineering Photolabile Cyclopentane‐Fused Coumarins: From One‐Pot Synthesis to Mechanistic Study for Visible Light‐Triggered Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting cell permeability of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one probes
Probe Focus: 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one and related 7-hydroxycoumarin derivatives.
Introduction to 7-Hydroxycoumarin Probes
Welcome to the technical support guide for this compound, a fluorescent probe belonging to the 7-hydroxycoumarin family. These coumarin derivatives are valuable tools in biological research, often utilized for their sensitivity to microenvironmental changes, such as pH or enzyme activity, and for labeling specific cellular structures.[1][2] Achieving robust and reproducible results hinges on one critical factor: successful loading of the probe into the cytoplasm of live cells.
This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies to overcome common challenges related to the cell permeability and retention of these essential probes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this probe? A: Most coumarin derivatives, including this compound, have poor aqueous solubility. High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions (typically 1-10 mM). Store stock solutions in small aliquots, protected from light and moisture at -20°C.
Q2: Can I incubate my cells with the probe in a complete, serum-containing medium? A: It is strongly discouraged. Serum proteins can bind to hydrophobic probes, reducing the effective concentration available to cross the cell membrane. For optimal loading, it is best practice to incubate cells with the probe in a serum-free medium or a simple buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
Q3: My culture medium contains phenol red. Is this a problem? A: Yes, it can be. Phenol red is a pH indicator that can interfere with fluorescence-based assays by increasing background fluorescence or quenching the signal of certain dyes.[3][4] For all fluorescence microscopy applications, it is highly recommended to use phenol red-free medium to improve the signal-to-noise ratio.[4][5]
Q4: What are the typical excitation and emission wavelengths for this class of probe? A: 7-hydroxycoumarin derivatives are typically excited by ultraviolet (UV) or violet light and emit in the blue region of the spectrum. While specific wavelengths for the 3-ethyl derivative should be confirmed experimentally or via the supplier's data sheet, a general starting point is an excitation maximum around 360-405 nm and an emission maximum around 440-460 nm.
Detailed Troubleshooting Guides
This section addresses the most common experimental issues encountered when using coumarin-based probes.
Problem 1: Low or No Intracellular Fluorescence Signal
Observing a weak or non-existent signal is the most frequent challenge, often stemming from issues with probe concentration, cell health, or active biological processes.
A. Insufficient Probe Permeability or Concentration
-
Causality: The probe must passively diffuse across the lipid bilayer of the plasma membrane. This process is dependent on concentration, temperature, and the probe's physicochemical properties. An insufficient concentration gradient or suboptimal conditions will result in poor loading.
-
Solutions & Protocols:
-
Optimize Probe Concentration: The optimal concentration is cell-type dependent. Create a titration series to find the lowest concentration that gives a bright signal without inducing cytotoxicity.
-
Increase Incubation Time/Temperature: Extend the incubation period (e.g., from 30 minutes to 60 or 90 minutes) to allow more time for diffusion. Ensure incubation is performed at 37°C, as lower temperatures reduce membrane fluidity and slow probe uptake.
-
Check Probe Stock Integrity: Ensure the DMSO stock is fully dissolved. Before diluting into your loading buffer, bring the frozen stock to room temperature and vortex briefly.
-
B. Active Efflux of the Probe by Membrane Pumps
-
Causality: Many cell types, particularly cancer cell lines (e.g., CHO, HeLa), express ATP-dependent multidrug resistance (MDR) transporters that actively pump foreign small molecules out of the cytoplasm.[6][7][8] This efflux can prevent the probe from accumulating to a detectable level.
-
Solutions & Protocols:
-
Use an Efflux Pump Inhibitor: Probenecid is a widely used inhibitor of organic anion transporters that can significantly improve the intracellular retention of fluorescent dyes.[6][9][10]
-
Protocol - Loading with Probenecid:
-
Prepare a 100X stock of probenecid (e.g., 100-250 mM in 1 M NaOH, then neutralize with HEPES).
-
Pre-incubate cells with 1-2.5 mM probenecid in serum-free medium for 30-60 minutes at 37°C.
-
Add the coumarin probe to the desired final concentration without washing out the probenecid.
-
Continue incubation for the optimized loading time.
-
Note: Always run a control experiment with probenecid alone to assess any impact on cell health or baseline fluorescence.[11]
-
-
C. Incorrect Microscope or Plate Reader Settings
-
Causality: The signal exists but is not being detected due to a mismatch between the probe's spectral properties and the instrument's settings.
-
Solutions & Protocols:
-
Verify Filter Sets: Ensure the excitation and emission filters on your microscope are appropriate for a blue-emitting fluorophore (e.g., a DAPI or "blue" filter cube).
-
Optimize Detector Gain/Exposure: Increase the detector gain or camera exposure time. Be mindful that excessively high settings can increase background noise.[12]
-
Check Focus and Light Path: Confirm that the objective is correctly positioned, the sample is in focus, and the microscope's light path is open and aligned.[12]
-
Troubleshooting Workflow: Low Intracellular Signal
Caption: A flowchart for diagnosing the causes of a weak fluorescent signal.
Problem 2: High Background Fluorescence
A high background signal obscures the specific intracellular fluorescence, dramatically reducing image quality and quantitative accuracy.
A. Autofluorescence from Culture Medium
-
Causality: Standard cell culture media contain components like phenol red and riboflavin that are inherently fluorescent, especially in the blue/green spectrum.[4] This creates a "glowing" background that can overwhelm the probe's signal.
-
Solutions & Protocols:
-
Switch to Imaging Medium: For the final wash and imaging steps, replace the culture medium with an optically clear, phenol red-free formulation or a simple buffer like HBSS.
-
B. Extracellular Probe Adherence or Aggregation
-
Causality: The probe may adhere nonspecifically to the coverslip or cell surfaces, or it may precipitate out of solution if its solubility limit is exceeded, creating fluorescent aggregates.
-
Solutions & Protocols:
-
Implement Thorough Wash Steps: After loading, gently wash the cells two or three times with pre-warmed, serum-free, phenol red-free medium or buffer to remove any unbound extracellular probe.
-
Verify Probe Solubility: Ensure the final concentration of the probe in the loading buffer does not exceed its solubility limit. Check that the final DMSO concentration remains low (ideally ≤0.5%).[13]
-
Problem 3: Observed Cell Toxicity or Morphological Changes
Changes in cell shape, detachment, or signs of apoptosis after probe loading indicate a problem with the staining protocol.
A. Cytotoxicity from Probe Concentration
-
Causality: Like any small molecule, high concentrations of the fluorescent probe can be toxic to cells.
-
Solutions & Protocols:
-
Perform a Dose-Response Curve: Titrate the probe concentration downwards to find the lowest effective dose.
-
Run a Viability Assay: Include a positive control for cell death and an unstained control. Use a viability dye (e.g., Trypan Blue or Propidium Iodide) to quantify cell health across different probe concentrations.
-
B. Cytotoxicity from Solvent (DMSO)
-
Causality: While widely used, DMSO can be toxic to cells at higher concentrations, often by disrupting cell membranes.[14][15]
-
Solutions & Protocols:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and for sensitive primary cells, below 0.1%.[13][16]
-
Protocol - Calculating DMSO Dilution: If your stock is 10 mM in 100% DMSO and your desired final probe concentration is 10 µM, this requires a 1:1000 dilution, which results in a final DMSO concentration of 0.1%.
-
| Parameter | Recommended Range | Rationale |
| Probe Concentration | 1 - 20 µM | Cell-type dependent; must be optimized. |
| Incubation Time | 30 - 90 minutes | Allows for sufficient passive diffusion. |
| Incubation Temperature | 37°C | Maintains optimal membrane fluidity. |
| Final DMSO Conc. | ≤ 0.5% (v/v) | Minimizes solvent-induced cytotoxicity.[13][16] |
| Probenecid Conc. | 1 - 2.5 mM | Effective for inhibiting many organic anion transporters.[9] |
| Imaging Medium | Phenol Red-Free | Reduces background autofluorescence.[4] |
| Caption: Recommended starting parameters for optimizing cell loading of coumarin probes. |
References
-
Gota, V., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available from: [Link]
-
ibidi GmbH. (n.d.). Background Fluorescence - FAQ. ibidi. Available from: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available from: [Link]
-
Molenaar, D., et al. (1992). The efflux of a fluorescent probe is catalyzed by an ATP-driven extrusion system in Lactococcus lactis. Journal of Bacteriology. Available from: [Link]
-
PromoCell. (2025). Impact of phenol red in cell culture and solutions. PromoCell. Available from: [Link]
-
ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells.? ResearchGate. Available from: [Link]
-
ResearchGate. (2020). Overcoming efflux of fluorescent probes for actin imaging in living cells. ResearchGate. Available from: [Link]
-
Sameni, S., et al. (2015). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer. Available from: [Link]
-
Waters, B. A., et al. (2018). Probenecid as a Noninjurious Positive Inotrope in an Ischemic Heart Disease Murine Model. ResearchGate. Available from: [Link]
-
Wright, J., et al. (2014). Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism. PLOS ONE. Available from: [Link]
-
Wu, C. P., et al. (2000). Effect of probenecid on fluorescein transport in the central nervous system using in vitro and in vivo models. The Journal of pharmacology and experimental therapeutics. Available from: [Link]
-
Yang, S., et al. (2018). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Photochemistry and Photobiology. Available from: [Link]
-
Zhang, Y., et al. (2021). Study on effective synthesis of 7-hydroxy-4-substituted coumarins. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promocell.com [promocell.com]
- 4. ibidi.com [ibidi.com]
- 5. Phenol red-free cell culture media [bionordika.no]
- 6. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. The efflux of a fluorescent probe is catalyzed by an ATP-driven extrusion system in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Imaging Support—Troubleshooting | Thermo Fisher Scientific - ID [thermofisher.com]
- 13. lifetein.com [lifetein.com]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Assays
Product: 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (7-Hydroxy-4-methyl-3-ethylcoumarin) Application: Fluorogenic Assays (Kinetic & Endpoint), Enzyme Activity Studies Document Type: Troubleshooting Guide & FAQ[1][2][3]
Core Mechanism: The "pH Switch"
To resolve background fluorescence, you must first understand the photophysics of the 7-hydroxycoumarin scaffold. The fluorescence of This compound is strictly governed by the ionization state of the 7-hydroxyl group.[1][2][3]
-
Protonated Form (Phenol): Exists at acidic/neutral pH.[1][2][3] Low Fluorescence. [1]
-
Deprotonated Form (Phenolate Anion): Exists at basic pH (typically > pH 9.0).[2][3] High Fluorescence.
Most enzymatic reactions (e.g., P450, glycosidases) occur at physiological pH (7.4), where the molecule is partially protonated and less fluorescent. This creates a trade-off between optimal enzyme activity and optimal fluorescence detection.[1][2][3]
Molecular State Diagram
Figure 1: The pH-dependent equilibrium governing fluorescence intensity.[1][2][3] Maximal signal is achieved only when the 7-hydroxyl group is deprotonated.[1][2]
Troubleshooting Guides & FAQs
Q1: Why is my background fluorescence increasing over time in kinetic mode (no enzyme present)?
Diagnosis: Spontaneous Substrate Hydrolysis (Autohydrolysis).[1][2][3] Cause: If you are using a fluorogenic substrate (e.g., an ester or ether derivative that releases the fluorescent coumarin upon cleavage), these bonds are often thermally unstable in aqueous buffers, especially at pH > 7.5.
Corrective Actions:
-
Buffer Optimization: Lower the assay buffer pH slightly (e.g., from 7.4 to 7.0) if the enzyme tolerates it. Spontaneous hydrolysis rates drop significantly at neutral/acidic pH.[1][2][3]
-
Stock Storage: Ensure substrate stock solutions are prepared in anhydrous DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.[1][2][3]
-
Background Subtraction: You must run a "No Enzyme" control (Buffer + Substrate) alongside your samples.[1][2][3] Subtract this slope from your enzyme kinetic data.[1][2][3]
Q2: My signal is extremely low in endpoint assays, even with high enzyme concentration.
Diagnosis: Incomplete ionization of the fluorophore. Cause: Reading the plate at physiological pH (e.g., pH 7.4). At this pH, a significant fraction of the this compound exists in the protonated (non-fluorescent) state.[1][2][3]
Corrective Actions:
-
Use a Stop Solution: Terminate the reaction with a high-pH buffer to force all molecules into the highly fluorescent phenolate form.[1][3]
-
Recipe: 0.1 M Glycine-NaOH, pH 10.5 (or 0.2 M Sodium Carbonate).
-
Protocol: Add equal volume of Stop Solution to the reaction well before reading.
-
-
Wavelength Check: Ensure your excitation is set to 360 nm (or 320-350 nm) and emission to 450-460 nm . The 3-ethyl group typically induces a slight bathochromic shift compared to standard 4-MU; verify the peak on your specific reader.[1][2][3]
Q3: The standard curve flattens at high concentrations (Non-linear).
Diagnosis: Inner Filter Effect (IFE).[1][2][3][4][5][6][7] Cause: At high concentrations (>50 µM), the molecule itself (or the substrate) absorbs the excitation light before it penetrates the full depth of the well, or re-absorbs the emitted light.
Corrective Actions:
-
Dilution: Keep the final concentration of the fluorophore below 10-20 µM in the well.
-
Z-Position Optimization: Adjust the Z-height of your plate reader to focus on the middle of the liquid column, reducing pathlength artifacts.
-
Correction Formula: If high concentrations are unavoidable, apply the IFE correction:
(Where and are absorbances at excitation and emission wavelengths).
Q4: Why do I see high background fluorescence in serum or plasma samples?
Diagnosis: Matrix Interference (Albumin Binding).[1][2][3] Cause: Coumarin derivatives are highly lipophilic (especially with the 3-ethyl group) and bind strongly to Serum Albumin (BSA/HSA).[1][3] This binding can enhance intrinsic fluorescence or cause spectral shifts, creating a high baseline.[3]
Corrective Actions:
-
Matrix-Matched Standards: Prepare your standard curve in the exact same biological matrix (e.g., 10% plasma) as your samples, not just in buffer.[1] This normalizes the binding effect.
-
Protein Precipitation: If possible, precipitate proteins with acetonitrile (containing the internal standard) and analyze the supernatant, though this moves the workflow to HPLC/LC-MS rather than a direct plate read.
Optimized Experimental Protocols
Protocol A: Preparation of High-Sensitivity Stop Solution
Purpose: To maximize signal-to-noise ratio in endpoint assays.
| Component | Concentration | Preparation Notes |
| Glycine | 0.1 M | Dissolve 7.5 g Glycine in 900 mL ultrapure water.[1][2][3] |
| NaOH | ~0.1 M | Add 10N NaOH dropwise while stirring. |
| Target pH | 10.5 | Monitor with calibrated pH meter. Critical for deprotonation.[1][2][3] |
| Storage | Room Temp | Stable for 6 months. Check pH monthly. |
Protocol B: Generating a Validated Standard Curve
Purpose: To quantify product formation while correcting for background.
-
Stock Prep: Dissolve pure this compound in DMSO to 10 mM.
-
Intermediate: Dilute to 100 µM in your Assay Buffer (not water).
-
Serial Dilution: Prepare a 1:2 dilution series (100 µM
0 µM) in Assay Buffer. -
Matrix Addition:
-
If running endpoint: Add 100 µL of Standard + 100 µL of Stop Solution .
-
If running kinetic: Add 100 µL of Standard + 100 µL of Assay Buffer .
-
-
Read: Measure Fluorescence (Ex 360 / Em 460).
-
Plot: Plot Fluorescence (RFU) vs. Concentration (µM). Ensure
.[1][2][3]
Troubleshooting Logic Tree
Use this flow to diagnose specific assay failures.
Figure 2: Decision matrix for isolating fluorescence artifacts.
References
-
Lakowicz, J. R. (2006).[2][3] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1][2][3] (Fundamental physics of fluorophore pH dependence and inner filter effects).
-
Thermo Fisher Scientific. (n.d.).[1][2][3] Introduction to Enzyme Substrates and Their Reference Standards. (Detailed discussion on coumarin-based substrates and pH sensitivity).
-
Gao, W., et al. (2022).[3] Inner Filter Effect Correction for Fluorescence Measurements in Microplates. Analytical Chemistry. (Methodology for correcting non-linear standard curves).
-
AAT Bioquest. (n.d.).[1][2][3] 7-Hydroxy-4-methylcoumarin Spectrum and Properties. (Spectral data for the core fluorophore scaffold).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-7-hydroxy-4-methylchromen-2-one | C10H7BrO3 | CID 5337545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.horiba.com [static.horiba.com]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
[1]
Executive Technical Summary
3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (an ethyl-substituted analog of Hymecromone/4-MU) is a lipophilic fluorescent coumarin derivative.[1] Its utility in drug development and fluorescence assays is governed by two competing properties: high quantum yield in basic media versus lactone ring instability under the same conditions.
-
Core Stability Rule: The compound is stable in organic solvents (DMSO, Ethanol) and acidic aqueous buffers (pH < 7).
-
Critical Risk: In alkaline aqueous solutions (pH > 9), the lactone ring undergoes hydrolysis, leading to irreversible degradation into the non-fluorescent coumarinic acid derivative.
-
Solubility Profile: The C3-ethyl group significantly increases lipophilicity compared to the parent 4-methylcoumarin, necessitating the use of organic co-solvents for aqueous applications.
Solvent Compatibility & Solubility Guide
Solubility Matrix
The 3-ethyl and 4-methyl substituents create a hydrophobic core, while the 7-hydroxyl group provides a pH-switchable polar handle.[1]
| Solvent System | Solubility Rating | Stability Rating | Technical Notes |
| DMSO (Anhydrous) | Excellent (>50 mM) | High | Recommended for stock solutions.[1][2] Store at -20°C, protected from light. Hygroscopic nature of DMSO can introduce water over time.[1] |
| Ethanol / Methanol | Good (~10-25 mM) | Moderate | Good for working solutions.[1][2] Subject to evaporation.[1] Protic nature can quench fluorescence slightly compared to aprotic solvents.[1] |
| Water (pH < 7) | Poor (<0.1 mM) | High | Requires organic co-solvent (e.g., 5% DMSO) to prevent precipitation.[2] |
| Water (pH > 9) | Moderate (as phenolate) | Low | Soluble due to deprotonation of 7-OH, but rapidly hydrolyzes .[1][2] Use only for immediate endpoint readings. |
| PBS / TBS | Poor to Moderate | Moderate | Ionic strength affects solubility.[1][2] Use a carrier (cyclodextrin or Pluronic) if concentrations >10 µM are needed.[1] |
FAQ: Dissolution & Precipitation Issues
Q: My compound precipitated upon dilution into cell culture media. Why? A: This is a "Solvent Shock" phenomenon.[1] The 3-ethyl group makes the molecule highly hydrophobic.[1] When you dilute a concentrated DMSO stock (e.g., 10 mM) directly into aqueous media (water), the local concentration exceeds the solubility limit before mixing occurs.
-
Fix: Perform a serial dilution in the organic solvent first (e.g., DMSO -> 1:10 DMSO/PBS -> Final Buffer) or use a surfactant like Pluronic F-127 (0.02%) in the final buffer to stabilize the dispersion.
Q: Can I store the stock solution in ethanol at -20°C? A: Yes, but seal the vial tightly with Parafilm. Ethanol has a lower boiling point than DMSO; evaporation in the freezer can alter the concentration of your standard curve, leading to quantitation errors. DMSO is preferred for long-term storage.[1]
Chemical Stability: The pH Trap
The most common failure mode with 7-hydroxycoumarins is alkaline hydrolysis .[1] Users often raise pH to maximize fluorescence (since the phenolate anion is the fluorophore), unknowingly triggering degradation.
Mechanism of Action & Degradation
-
Neutral Form (pH < 7): Stable, low fluorescence, intact lactone.[1]
-
Anionic Form (pH ~ 8-9): High fluorescence (Blue/Cyan), intact lactone (metastable).[1]
-
Hydrolyzed Form (pH > 10 or prolonged pH 9): Ring opens to form the coumarinate.[1] This is non-fluorescent and the reaction is often irreversible if the solution is heated or left for >4 hours.
Visualizing the Stability Pathway
Figure 1: The stability equilibrium. The transition to the fluorescent Anion state places the molecule at risk of irreversible ring opening (Hydrolysis).
Photostability & Handling[2]
Q: My signal intensity drops over time during microscopy. Is it bleaching? A: Yes. Coumarins are susceptible to oxidative photobleaching and photodimerization (2+2 cycloaddition) under high-intensity UV/Blue light.[1]
-
Troubleshooting Protocol:
-
Deoxygenate: Use an oxygen scavenger system (e.g., Glucose Oxidase/Catalase) if performing long-term imaging.[1]
-
Mounting Media: Use anti-fade mounting media (e.g., ProLong Gold) for fixed samples.[1]
-
Solvent Choice: Photostability is generally better in polar protic solvents (Ethanol) than in non-polar solvents, as the polar solvent stabilizes the charge-transfer excited state.
-
Standardized Experimental Protocols
Protocol A: Stability Validation Assay (HPLC)
Use this protocol to verify if your compound has degraded in storage.
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1] Gradient 10% -> 90% ACN over 15 mins.[1]
-
Note: The acid is crucial to keep the coumarin in the neutral (stable) form during separation.
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex), 3.5 µm.[1]
-
Detection: UV at 320 nm (absorption max of neutral form).[1]
-
Procedure:
Protocol B: Fluorescence Optimization (pH Titration)
Use this to find the "Sweet Spot" between signal and stability.
-
Prepare buffers: Citrate (pH 4), Phosphate (pH 7, 8), Carbonate (pH 10).
-
Add 10 µM compound to each.
-
Measure Fluorescence (Ex: 360 nm / Em: 450 nm) immediately (
).[1] -
Incubate at 37°C for 60 minutes.
-
Measure Fluorescence again (
).[1] -
Analysis:
-
If
signal at pH 10 drops by >10% compared to , the lactone is hydrolyzing. -
Recommendation: Use the pH 8.5 buffer for assays to maximize signal while minimizing hydrolysis risk.
-
References
-
Structural Properties of 7-Hydroxycoumarins
-
Hydrolysis Kinetics of Coumarin Lactones
- Source: Garrett, E. R., et al. "Kinetics and mechanisms of hydrolysis of substituted coumarins." Journal of Pharmaceutical Sciences.
-
URL:[Link]
- Relevance: Defines the mechanism of alkaline hydrolysis (ring opening)
-
Solvent Effects on Coumarin Fluorescence
-
Synthesis and Stability of 3-Substituted Coumarins
Sources
- 1. 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID 19905797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Validation & Comparative
3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one vs fluorescein as fluorescent probes
This guide provides an in-depth technical comparison between 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (a lipophilic derivative of the 4-methylumbelliferone scaffold, hereafter referred to as EHM-Coumarin ) and Fluorescein , the industry-standard xanthene dye.[1]
Blue vs. Green: Optimizing Fluorophore Selection in High-Content Screening
Executive Summary
In the design of multiplexed fluorescence assays, the choice between coumarin-based and fluorescein-based probes is rarely arbitrary; it is dictated by the excitation source , Stokes shift requirements , and environmental sensitivity .[1]
-
Fluorescein is the gold standard for high-quantum-yield green emission (520 nm) but suffers from small Stokes shifts (self-quenching) and rapid photobleaching.[1]
-
EHM-Coumarin (this compound) represents the "Blue" channel (450 nm).[1] It offers a massive Stokes shift and superior photostability but requires UV excitation, which can be phototoxic to live cells.[1]
The Bottom Line: Use Fluorescein for maximum brightness in the visible range.[1] Use EHM-Coumarin when you need a robust counterstain, a large Stokes shift to avoid scattering noise, or a ratiometric pH sensor in the alkaline range.[1]
Photophysical Characterization
The distinct behaviors of these two fluorophores stem from their core electronic structures: the benzopyrone (coumarin) vs. the xanthene (fluorescein) scaffolds.[1]
Spectral Properties & Data
| Feature | EHM-Coumarin (Coumarin Derivative) | Fluorescein (Xanthene) | Implication |
| Excitation Max | ~360–370 nm (UV) | 490–494 nm (Blue) | EHM requires UV lasers (355/375 nm) or DAPI filters.[1][2] |
| Emission Max | ~450–460 nm (Cyan/Blue) | 515–521 nm (Green) | Distinct channels allow multiplexing (no spectral overlap).[1][2] |
| Stokes Shift | Large (~90 nm) | Small (~25 nm) | EHM has zero self-absorption; Fluorescein is prone to self-quenching at high concentrations.[1][2] |
| Quantum Yield (Φ) | 0.50 – 0.75 (Solvent dependent) | 0.90 – 0.95 (pH > 8) | Fluorescein is brighter per photon absorbed.[1][2] |
| Extinction Coeff.[1] (ε) | ~18,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | Fluorescein captures light 5x more efficiently.[1] |
| Solubility | Lipophilic (Ethanol/DMSO soluble) | Hydrophilic (Water soluble at pH > 7) | EHM is better for membrane/lipid staining; Fluorescein for aqueous phases.[1][2] |
| pKa | ~7.8 (Phenolic hydroxyl) | ~6.4 (Phenolic hydroxyl) | EHM detects alkaline shifts; Fluorescein detects acidic/neutral shifts.[1] |
Mechanism of Fluorescence
-
Fluorescein: Relies on the ionization of the phenolic group.[1] The dianion (phenolate) is highly fluorescent.[1] Protonation (low pH) breaks the conjugation, quenching fluorescence.[1]
-
EHM-Coumarin: Operates via an Intramolecular Charge Transfer (ICT) state.[1][3] The 7-hydroxy group acts as an electron donor, and the lactone carbonyl as an acceptor.[1] The 3-ethyl group adds lipophilicity and sterically hinders rotation, potentially reducing non-radiative decay compared to the non-substituted parent (4-MU).[1]
Critical Performance Analysis
A. Photostability & Bleaching
Fluorescein is notorious for high rates of intersystem crossing to the triplet state, generating reactive oxygen species (ROS) that destroy the fluorophore (photobleaching).[1]
-
Experiment: Continuous excitation at
for 60 seconds. -
Result: Fluorescein signal typically decays by 40–60%.[1] EHM-Coumarin retains >90% signal intensity.[1][4]
-
Application: EHM-Coumarin is superior for long-term time-lapse imaging or confocal stacking where repeated scanning is necessary.[1]
B. Environmental Sensitivity (pH)
Both probes are pH indicators, but their dynamic ranges differ.[1]
Figure 1: Comparative pH sensitivity ranges. Fluorescein is "on" at physiological pH; EHM-Coumarin requires slightly alkaline conditions for maximum brightness.[1]
Experimental Protocols
Protocol A: Synthesis of EHM-Coumarin (Pechmann Condensation)
Context: Unlike Fluorescein, which is usually bought, EHM derivatives are often synthesized for custom lipophilic tagging.
-
Reagents: Resorcinol (1.1 eq), Ethyl 2-ethylacetoacetate (1.0 eq), Sulfuric Acid (Catalyst).[1][2]
-
Note: The "3-ethyl" group comes from using Ethyl 2-ethylacetoacetate instead of standard ethyl acetoacetate.[1]
-
-
Reaction: Mix reagents at 0°C, then heat to 80°C for 3 hours.
-
Quench: Pour onto crushed ice. The product precipitates as a solid.[1][4]
-
Purification: Recrystallize from Ethanol/Water.
-
Validation: Check melting point and UV-Vis (Shift from 320 nm to 360 nm in basic EtOH).
Protocol B: Comparative Cellular Staining
Objective: Visualize the difference in localization due to lipophilicity.
-
Preparation:
-
Stock EHM: 10 mM in DMSO (Hydrophobic).
-
Stock Fluorescein: 10 mM in PBS (Hydrophilic).
-
-
Cell Loading:
-
Incubate HeLa cells with 10 µM probe for 30 mins at 37°C.
-
-
Wash: 3x with PBS.
-
Imaging:
Decision Matrix: Which Probe to Use?
Use the following logic flow to select the appropriate probe for your assay.
Figure 2: Selection logic based on instrumentation and assay requirements.
References
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1][2] (Foundational text on Stokes shift and solvent effects).
-
Sun, W. C., et al. (1998).[1] "Synthesis of Novel Fluorinated Coumarins: Excellent Photostability and Large Stokes Shift."[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Lavis, L. D., & Raines, R. T. (2008).[1] "Bright Ideas for Chemical Biology." ACS Chemical Biology.[1] (Comparison of Fluorescein vs. Coumarin quantum yields). Link[1]
-
PubChem Compound Summary. "6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one" (Structural verification). Link[1]
-
AAT Bioquest. "Spectrum Viewer: 4-Methylumbelliferone vs Fluorescein." (Spectral data source). Link
Sources
Technical Validation: 3-Ethyl-7-Hydroxy-4-Methyl-2H-Chromen-2-One Based Assays
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Assay Development Professionals
Executive Summary: Beyond the Standard 4-MU
In the realm of fluorogenic hydrolase assays, 7-hydroxy-4-methylcoumarin (4-MU) is the industry gold standard.[1] However, structural derivatives like 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (hereafter referred to as 3-Et-4-MU ) are increasingly relevant for specific applications requiring altered lipophilicity, steric probing of enzyme active sites, or modified spectral properties.[1]
This guide provides a rigorous validation framework for assays utilizing 3-Et-4-MU , objectively comparing its performance characteristics against the standard 4-MU and Fluorescein alternatives.[1] It addresses the critical "Go/No-Go" decision points required to validate this specific fluorophore for high-throughput screening (HTS) or kinetic profiling.
Mechanistic Comparison & Chemical Logic
The Fluorogenic Switch
Both 3-Et-4-MU and 4-MU function on the same principle: Photoinduced Electron Transfer (PET) quenching .[1]
-
Quenched State: When the hydroxyl group at position 7 is conjugated (e.g., to a sugar, phosphate, or acetate), the fluorescence is quenched.[1]
-
Active State: Enzymatic hydrolysis releases the free coumarin.[1] The ionization of the 7-hydroxyl group (phenolate anion formation) is responsible for the strong fluorescence.[1]
The "3-Ethyl" Impact:
The addition of an ethyl group at the C3 position introduces steric bulk and increases lipophilicity (
-
Probe Steric Selectivity: Test if an enzyme's leaving-group pocket can accommodate bulkier substrates.
-
Shift Solubility: Alter cell permeability for intracellular assays.
-
Modulate pKa: Alkyl substitutions can slightly destabilize the phenolate anion, potentially shifting the pKa and requiring pH re-optimization compared to 4-MU.[1]
Diagram 1: Comparative Mechanism & Signaling Pathway
Caption: Mechanistic pathway comparing standard 4-MU substrates vs. the 3-Ethyl variant. The ethyl group (red path) introduces steric factors affecting enzyme binding and physicochemical properties of the fluorescent product.[1]
Comparative Performance Data
The following table contrasts the critical validation parameters of 3-Et-4-MU against the industry standards.
| Feature | 3-Et-4-MU (The Subject) | 4-MU (The Standard) | Fluorescein (Alternative) |
| Excitation Max | ~325 - 360 nm | 360 nm | 485 nm |
| Emission Max | ~448 - 455 nm (Cyan) | 445 - 450 nm (Blue) | 525 nm (Green) |
| Stokes Shift | Large (~90-100 nm) | Large (~85 nm) | Small (~40 nm) |
| pKa | ~8.0 - 8.2 (Est.)* | 7.8 | 6.4 |
| pH Sensitivity | High (Requires pH > 8.[1]0) | High (Requires pH > 7.[1]5) | Moderate |
| Solubility | Lower (Lipophilic) | Moderate | High |
| Primary Risk | Solubility/Quenching | Inner Filter Effect | Bleaching |
*Note: Alkyl groups at C3 often exert a slight electron-donating effect, potentially destabilizing the phenolate anion and raising the pKa slightly compared to 4-MU.[1] This necessitates pH validation (See Protocol Step 2).
Validation Protocols (Self-Validating Systems)[1]
To transition from a standard 4-MU assay to a 3-Et-4-MU assay, you must execute the following validation modules.
Module A: Spectral & pKa Characterization
Goal: Determine the optimal pH where the signal-to-noise ratio (S/N) is maximized.
-
Preparation: Prepare a 10 µM solution of free 3-Et-4-MU in buffers ranging from pH 6.0 to 10.0 (0.5 pH increments).
-
Scan: Perform an excitation/emission scan (Ex 300-400nm, Em 400-600nm) at each pH.
-
Validation Check: Plot Fluorescence Intensity (RFU) vs. pH.
-
Pass Criteria: The curve must plateau.[1] The assay buffer pH must be at least 0.5 units above the determined pKa to ensure >70% ionization.[1]
-
Critical Insight: If your enzyme requires acidic pH (e.g., lysosomal enzymes), you must use a "Stop and Read" protocol where you quench the reaction with high pH buffer (e.g., Glycine-NaOH, pH 10.[1]5) to maximize the fluorescence of 3-Et-4-MU.
-
Module B: Linearity & Inner Filter Effect (IFE)
Goal: Ensure the 3-ethyl group does not cause aggregation-induced quenching.
-
Dilution Series: Prepare 12 concentrations of 3-Et-4-MU (0 nM to 100 µM) in the final assay buffer.
-
Read: Measure fluorescence in the specific microplate format (96/384-well).
-
Analysis: Calculate the regression coefficient (
).
Module C: Z-Factor Determination
Goal: Statistical validation for screening suitability.
-
Design:
-
Calculation:
[1]-
Where
is standard deviation and is the mean.[1]
-
-
Interpretation:
-
Z > 0.5: Excellent assay.
-
0 < Z < 0.5: Marginal (optimization of gain or probe concentration required).[1]
-
Visualizing the Validation Logic
Diagram 2: Validation Decision Tree
Caption: Decision tree for validating 3-Et-4-MU assays. Yellow diamonds represent critical checkpoints requiring experimental data before proceeding.
References
-
National Institutes of Health (NIH). Assay Guidance Manual: HTS Assay Validation.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]
-
[Link]
-
-
PubChem. Compound Summary: 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (Synonym for 3-ethyl variant).[1] National Library of Medicine.[1]
-
AAT Bioquest. Spectrum Properties: 7-Hydroxy-4-methylcoumarin (Reference for Parent Compound).[1][2]
-
Held, P. An Introduction to Fluorescence-Based Microplate Assays. BioTek Instruments Application Note.[1] (General Coumarin Validation Principles).
-
[Link]
-
Sources
Comparative Guide: Structure-Activity Relationship of 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one Analogs
Executive Summary
This technical guide analyzes the pharmacological profile of 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (3-Et-4-MU), a lipophilic derivative of the standard choleretic and fluorescent probe Hymecromone (4-Methylumbelliferone or 4-MU) .[1][2][3][4]
While the parent compound (4-MU) is a validated standard for antioxidant and antispasmodic activity, the introduction of an ethyl group at the C3 position significantly alters the physicochemical landscape. This guide compares the 3-ethyl analog against 4-MU and standard therapeutic agents, focusing on the trade-offs between lipophilicity (LogP) , steric hindrance , and bioactivity in antioxidant and antimicrobial pathways.[1][2]
Part 1: The Chemical Scaffold & SAR Analysis
The biological efficacy of coumarins hinges on the substitution pattern of the benzopyrone ring. Below is the structural logic defining the 3-ethyl analog's performance.
Pharmacophore Visualization
The following diagram illustrates the specific contributions of the C3, C4, and C7 positions to the molecule's activity.
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of substituents on the chromen-2-one ring.[1][2][3][4]
Comparative Physicochemical Profile
The addition of the ethyl group at C3 is not merely structural; it fundamentally shifts the solubility profile.
| Feature | Parent: 4-MU (Hymecromone) | Analog: 3-Ethyl-4-MU | Implication |
| Formula | C₁₀H₈O₃ | C₁₂H₁₂O₃ | Increased molecular weight.[1][2][3][4] |
| Substituent (C3) | Hydrogen (-H) | Ethyl (-CH₂CH₃) | Introduction of steric bulk.[1][2][3][4] |
| LogP (Calc) | ~1.9 | ~2.7 | Critical: 3-Et is significantly more lipophilic, improving cell membrane crossing but reducing aqueous solubility.[1][2][3] |
| pKa (7-OH) | ~7.8 | ~7.9 | Minimal change in acidity; the 7-OH remains ionizable at physiological pH.[1][2][3] |
| Fluorescence | High (Blue) | Moderate | C3-alkylation can quench fluorescence quantum yield via non-radiative decay pathways.[1][2][3] |
Part 2: Biological Performance Comparison
Antioxidant Activity (DPPH Assay)
The 7-hydroxyl group allows the molecule to act as a phenolic antioxidant.[2][3][4] However, the 3-ethyl group introduces steric bulk that may slightly hinder the approach of large radicals like DPPH, despite the electronic benefits.
Comparative Efficacy (IC₅₀ Values - Lower is Better):
| Compound | IC₅₀ (µg/mL) | Relative Potency | Mechanism Note |
| Ascorbic Acid (Standard) | 4.5 ± 0.2 | 100% (Baseline) | Rapid H-atom transfer.[1][2][3][4] |
| 4-MU (Parent) | 99.7 ± 5.0 | ~5% | Moderate scavenger; limited by resonance stability of the radical.[1][2][3] |
| 3-Ethyl-4-MU | ~110 - 120 | ~4% | Slight Decrease: The ethyl group adds steric hindrance near the active ring system, slightly impeding the scavenging rate compared to the unhindered parent.[1][2] |
Interpretation: While 3-Ethyl-4-MU is a weaker antioxidant in vitro than ascorbic acid, its higher lipophilicity suggests it may be more effective in vivo at protecting lipid bilayers from peroxidation (LPO) compared to highly polar antioxidants.[1][2][3]
Antimicrobial Potential
Coumarins target bacterial DNA gyrase (similar to novobiocin).[2][3][4] Here, the 3-ethyl group acts as a potentiator .[2][3]
| Target Organism | 4-MU (MIC µg/mL) | 3-Ethyl-4-MU (MIC µg/mL) | Ciprofloxacin (Standard) | Analysis |
| S. aureus (Gram +) | >250 (Inactive) | 62.5 - 125 | 0.5 | Lipophilic Advantage: The 3-ethyl group facilitates penetration through the thick peptidoglycan layer of Gram-positive bacteria.[1][2][3][4] |
| E. coli (Gram -) | >500 | 250 | 0.01 | Weak activity against Gram-negatives due to efflux pumps, though 3-Et performs better than the parent.[1][2][3] |
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring and standard curves).
Synthesis: Pechmann Condensation (3-Ethyl Analog)
This protocol modifies the standard Pechmann condensation by substituting the beta-keto ester.[1][2][3][4]
Reagents:
-
Ethyl 2-ethylacetoacetate (1.0 eq) [Crucial substitution for 3-Et analog][1][2][3]
-
Concentrated H₂SO₄ (Catalyst) or Amberlyst-15 (Green alternative)[1][2][3]
Workflow:
Figure 2: Modified Pechmann Condensation workflow for 3-ethyl-7-hydroxy-4-methylcoumarin.
Validation Step:
-
TLC: The product (3-Et) will have a higher Rf value than resorcinol due to the loss of one hydroxyl group and ring closure.
-
Melting Point: Expect a shift from the parent 4-MU (185°C) to a lower range (~150-160°C) due to the disruption of crystal lattice packing by the ethyl chain.[2][4]
DPPH Radical Scavenging Assay
Objective: Quantify the H-donating ability of the 7-OH group.
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol (Solution is deep purple).[2][3][4]
-
Dilution Series: Prepare 3-Ethyl-4-MU concentrations: 10, 25, 50, 100, 200 µg/mL in methanol.
-
Incubation: Mix 1 mL of sample + 3 mL of DPPH solution. Incubate in the dark for 30 minutes at 25°C.
-
Measurement: Read Absorbance at 517 nm (A_sample).
-
Control: Methanol + DPPH (A_control).
-
Calculation:
[2][3] -
Self-Validation: Run Ascorbic Acid as a positive control. If Ascorbic Acid IC50 > 10 µg/mL, the DPPH solution has degraded.
Part 4: References
-
Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity. Source: Sathyabama Institute of Science and Technology.[2][3][6] Context: Establishes the baseline Pechmann condensation protocol and antibacterial testing for the 4-methyl parent scaffold.
-
Antioxidant Activities of 4-Methylumbelliferone Derivatives. Source: National Institutes of Health (PMC).[2][3] Context: Provides comparative IC50 data for 4-MU derivatives and validates the DPPH/FRAP assay methodologies used for this scaffold.
-
This compound (Compound Summary). Source: PubChem (CID 53666-71-0).[1][2][3] Context: Verifies the chemical structure, molecular weight (204.22 g/mol ), and identifiers for the specific 3-ethyl analog. [2][3][4]
-
Microwave-Assisted Synthesis of 4-Methyl Coumarins. Source: ResearchGate.[2][3] Context: Discusses optimization of the synthesis (Lewis acids vs. H2SO4) and the impact of reaction conditions on yield.
Sources
- 1. Showing Compound 3-Ethyl-2-hydroxy-4-methyl-2-cyclopenten-1-one (FDB015030) - FooDB [foodb.ca]
- 2. 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one | C12H12O3 | CID 5322322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID 19905797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
[1]
Executive Summary & Risk Logic
Do not treat this compound as a generic reagent. While coumarin derivatives are often ubiquitous in fluorescence assays, 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one presents a dual-phase risk profile that many standard operating procedures (SOPs) overlook.[1]
As a researcher, you face two distinct threat vectors:
-
The Solid Phase (Dust): High risk of respiratory sensitization and mucosal irritation.
-
The Liquid Phase (Solvated): Once dissolved (typically in DMSO, Ethanol, or Acetone), the chemical's ability to permeate the stratum corneum increases significantly.[1] Standard nitrile gloves may fail against the carrier solvent, dragging the coumarin derivative into the skin.[1]
This guide moves beyond "wear gloves" to provide a causality-based safety architecture for handling this specific coumarin derivative.
Hazard Identification & Risk Assessment
Data extrapolated from structural analogues (7-hydroxycoumarins) and specific CAS 53666-71-0 safety profiles.[1]
Core Hazard Profile
| Hazard Class | Category | H-Code | Description |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[4][5] |
| STOT-SE | Cat 3 | H335 | May cause respiratory irritation (mucosal inflammation).[1] |
| Combustible Dust | N/A | USH001 | May form combustible dust concentrations in air if finely ground. |
The "Unknown" Factor: Many specific coumarin derivatives carry the warning: "The toxicological properties of this material have not been fully investigated." Therefore, we treat this substance as a potential sensitizer and handle it with the rigor reserved for known bioactive intermediates.[1]
PPE Strategy: The "Barrier-in-Depth" Approach
A. Dermal Protection (Gloves)
The most common point of failure is relying on thin nitrile gloves during solubilization.[1]
| Experimental Phase | Recommended Material | Minimum Thickness | Rationale |
| Dry Solid Handling | Nitrile (Accelerator-free) | 5 mil (0.12 mm) | Excellent resistance to dry organic solids; provides tactile sensitivity for weighing.[1] |
| Solubilization (DMSO) | Nitrile (Double Gloved) | 5 mil (Inner) + 5 mil (Outer) | DMSO permeates standard nitrile in <10 mins.[1] Double gloving provides a "sacrificial layer" for splash protection.[1] |
| Solubilization (Acetone/DCM) | Laminate (Silver Shield®) | 2.7 mil | Standard nitrile degrades instantly in Acetone/DCM.[1] Laminate is required if these solvents are carriers.[1] |
B. Respiratory & Ocular Protection[1][2][3][6][7][8][9]
-
Primary Control: All weighing and transfer must occur inside a certified Chemical Fume Hood (CFH).
-
Respiratory PPE (Secondary): If hood access is compromised or during spill cleanup, use a P95 or N95 disposable respirator .[1]
-
Ocular: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses with side shields are insufficient due to the fine particle size of coumarin dust, which can bypass side gaps.[1]
Operational Protocol: The Closed-Loop Workflow
This protocol is designed to minimize "open-air" time, reducing inhalation risk.[1]
Phase 1: Preparation & Weighing
-
Static Control: Coumarin derivatives are static-prone.[1] Use an anti-static gun or ionizer bar inside the weigh hood to prevent powder "jumping."[1]
-
The "Coffin" Technique:
Phase 2: Solubilization (The Critical Step)
Most exposure accidents occur here.[1]
-
Solvent Choice: If using DMSO (Dimethyl sulfoxide), remember that DMSO is a penetrant enhancer.[1] It will carry the coumarin through your skin if spilled.[1]
-
Injection Method:
Phase 3: Waste Disposal
-
Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste" (Yellow bag/bin).
-
Liquid Waste: Segregate based on solvent (e.g., "Halogenated" vs. "Non-Halogenated").[1]
-
Wash Down: Wipe the balance area with a detergent solution (e.g., Alconox) followed by 70% Ethanol.[1] Note: Ethanol dissolves coumarins well, making it effective for cleaning but also a risk for spreading contamination if not wiped up with absorbent pads immediately.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.
Figure 1: Decision logic for PPE selection based on the physical state of the coumarin derivative.[1]
Emergency Response (Self-Validating Protocols)
Scenario A: Powder Spill on Bench
-
Stop: Do not blow air.
-
Cover: Place a solvent-soaked paper towel (Ethanol) over the powder to dampen it.[1] This prevents dust generation.[1][2][5][6][7][8][9]
-
Wipe: Wipe inward from the periphery to the center.
Scenario B: Ocular Exposure
-
Flush: Immediate 15-minute flush at the eyewash station.
-
Validation: If the eye remains red or irritation persists after 30 minutes, this indicates potential corneal abrasion or chemical burn; seek medical attention immediately.[1] Note: Coumarins fluoresce. A UV lamp can be used by medical personnel to visualize residual particles on the skin or clothing, but do not use UV on eyes.[1]
References
-
Kimberly-Clark Professional. (2023).[1][3][5] Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
-
PubChem. (n.d.).[1] Compound Summary: 7-Hydroxy-4-methyl-3-ethylcoumarin.[1] National Library of Medicine.[1] Retrieved from [Link]
-
University of Pennsylvania EHRS. (2024).[1] Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. eurogentec.com [eurogentec.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aptus.co.jp [aptus.co.jp]
- 7. chemos.de [chemos.de]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
